molecular formula C8H16O2 B7778547 2,5-Dimethylhex-3-ene-2,5-diol CAS No. 23359-01-5

2,5-Dimethylhex-3-ene-2,5-diol

Cat. No.: B7778547
CAS No.: 23359-01-5
M. Wt: 144.21 g/mol
InChI Key: CPEMSVQIDGEZCG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylhex-3-ene-2,5-diol ( 23359-01-5) is an alkenyl diol with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. This compound is characterized by a density of 0.965 g/cm³, a boiling point of 223.9 °C, and a flash point of 97.6 °C . It serves as a versatile intermediate and a key precursor in sophisticated synthetic pathways. A prominent application of this compound is its role as a foundational building block in materials science. It is a critical starting material in the efficient, step-saving synthesis of complex organic molecules such as substituted thieno[3,2-b]thiophenes and selenopheno[3,2-b]selenophenes . These heterocyclic scaffolds are highly valued components in the development of advanced optoelectronic materials, including organic solar cells, polymer semiconductors, and organic field-effect transistors . The compound can be synthesized from basic chemical feedstocks. Patent literature describes one-step synthesizing processes for related diols, often involving reactions between acetone and acetylene in the presence of a base and a catalyst, followed by hydrogenation steps . This compound is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this compound with appropriate precautions in a well-ventilated environment, utilizing suitable personal protective equipment.

Properties

IUPAC Name

(E)-2,5-dimethylhex-3-ene-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEMSVQIDGEZCG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421234
Record name 2,5-dimethylhex-3-ene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-81-1, 23359-01-5
Record name (3E)-2,5-Dimethyl-3-hexene-2,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexene-2, 2,5-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethylhex-3-ene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dimethylhex-3-ene-2,5-diol chemical safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Safety of 2,5-Dimethylhex-3-ene-2,5-diol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to not only outline safety protocols but to also provide a deeper understanding of the rationale behind these recommendations.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C8H16O2.[1] Its structure, featuring a central carbon-carbon double bond and two hydroxyl groups on tertiary carbons, dictates its physical properties and reactivity.

PropertyValueSource
Molecular Weight 144.21 g/mol [1]
IUPAC Name (E)-2,5-dimethylhex-3-ene-2,5-diol[1]
CAS Number 927-81-1[1]

Understanding these fundamental properties is the first step in a thorough risk assessment. The molecular weight is crucial for preparing solutions of known concentration, while the IUPAC name and CAS number ensure the correct substance is being handled.

Hazard Identification and Classification

While some safety data sheets for similar compounds suggest minimal hazards, it is crucial to treat all chemicals with appropriate caution until their toxicology is fully characterized. For the related compound, 2,5-dimethyl-3-hexyne-2,5-diol, some classifications indicate it may cause an allergic skin reaction and serious eye irritation.[2] Given the structural similarities, a conservative approach would be to assume this compound could present similar hazards.

Another related compound, 2,5-Dimethylhexane-2,5-diol, is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[3] Therefore, it is prudent to handle this compound with the assumption that it may share these hazardous properties.

Safe Handling and Storage

Proper handling and storage are paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[4][5] A chemical fume hood is recommended to minimize the inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5] This is critical to prevent contact with the eyes, which could lead to serious irritation.

    • Hand Protection: Wear appropriate chemical-resistant gloves.[4] The choice of glove material should be based on the solvent used and the duration of handling. Nitrile gloves are a common choice for general laboratory use.

    • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[6]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] This prevents degradation of the compound and the buildup of potentially hazardous vapors.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5] These substances could react with the diol, potentially leading to a hazardous situation.

Emergency Procedures

In the event of an accidental exposure or spill, a clear and practiced emergency plan is essential.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][4]

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure the safety of all personnel and to effectively contain and clean up the material.

Caption: Workflow for responding to an accidental chemical spill.

Fire-Fighting Measures

While not considered highly flammable, appropriate measures should be taken in the event of a fire involving this chemical.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid heat and sources of ignition.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[3]

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

References

Sources

Thermodynamic Solubility and Solvation Dynamics of 2,5-Dimethylhex-3-ene-2,5-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethylhex-3-ene-2,5-diol (CAS 927-81-1 for the trans-isomer, CAS 23359-01-5 for the cis-isomer)[1][2] is a highly functionalized unsaturated aliphatic diol. Synthesized primarily through the selective catalytic partial reduction of its alkyne precursor (2,5-dimethyl-3-hexyne-2,5-diol) using palladium-based catalysts[3][4], this compound serves as a critical intermediate in the synthesis of pharmaceuticals, specialty surfactants, and cross-linking agents for polymer chemistry[5][6].

For drug development professionals and chemical engineers, understanding its solubility profile across various organic solvents is paramount. Solubility is not merely a static physical constant; it is a dynamic equilibrium that dictates the efficiency of reaction conditions, crystallization processes, and liquid-liquid extractions.

Structural and Thermodynamic Basis of Solubility

As an Application Scientist, I approach solubility through the lens of intermolecular forces and the Hansen Solubility Parameter (HSP) space. This compound presents a fascinating amphiphilic-like topology that heavily influences its solvation thermodynamics:

  • Hydrophilic Domains: The two tertiary hydroxyl (-OH) groups act as potent hydrogen bond donors and acceptors.

  • Lipophilic Domains: The central hexene backbone (C=C) and four terminal methyl (-CH3) groups provide substantial London dispersion forces and steric bulk.

This dual nature means that the strong intermolecular hydrogen bonding within its solid crystal lattice must be overcome by a solvent capable of paying the thermodynamic penalty of lattice disruption. Solvents that can simultaneously interact with both the polar hydroxyls and the non-polar methyl groups yield the highest solubility.

G Solute This compound H_bond Hydroxyl Groups (-OH) Strong H-Bonding Solute->H_bond Alkene Alkene Backbone (C=C) Pi-Interactions Solute->Alkene Alkyl Methyl Groups (-CH3) London Dispersion Solute->Alkyl Protic Protic Solvents (Alcohols, Water) H_bond->Protic Donor/Acceptor Aprotic Aprotic Solvents (Acetone, THF) H_bond->Aprotic Acceptor Only Aromatic Aromatic Solvents (Benzene, Toluene) Alkene->Aromatic Pi-Pi Stacking Alkyl->Aprotic Solvation Alkyl->Aromatic Aliphatic Aliphatic Solvents (Hexane, Heptane) Alkyl->Aliphatic Weak Dispersion

Figure 1: Mechanistic pathways of solute-solvent interactions dictating solubility behavior.

Solubility Profile in Major Organic Solvents

Based on the physicochemical properties of the compound and empirical data from its direct structural analogs[5][7], the solubility behavior can be categorized by solvent class:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Ethylene Glycol):

    • Observation: Extremely high solubility.

    • Causality: Protic solvents can simultaneously donate and accept hydrogen bonds, seamlessly integrating with the tertiary hydroxyl groups of the diol and breaking the solute-solute crystal lattice.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Methyl Ethyl Ketone):

    • Observation: Very high solubility.

    • Causality: Acetone and MEK are exceptional solvents for this class of diols[6]. The carbonyl oxygen acts as a strong hydrogen bond acceptor for the diol's -OH groups, while the solvent's alkyl regions solvate the diol's methyl groups via dispersion forces.

  • Halogenated Solvents (e.g., Chloroform, Dichloromethane):

    • Observation: High solubility.

    • Causality: Chloroform is highly effective[7] due to its strong dipole moment and ability to participate in weak hydrogen bonding (as a donor) with the diol's oxygen atoms.

  • Aromatic Hydrocarbons (e.g., Benzene, Toluene):

    • Observation: High solubility.

    • Causality: The pi-electron cloud of the aromatic ring engages in favorable pi-pi interactions with the diol's alkene backbone, while dispersion forces stabilize the methyl groups[7].

  • Non-Polar Aliphatic Hydrocarbons (e.g., Hexane, Heptane):

    • Observation: Moderate to low solubility.

    • Causality: Aliphatic solvents can only interact via weak London dispersion forces. They lack the dielectric capacity to disrupt the strong hydrogen-bonded crystal lattice of the pure diol.

Quantitative Data Summary

Table 1: Estimated Solubility Matrix of this compound at 25 °C (Extrapolated from empirical data of the precursor 2,5-dimethyl-3-hexyne-2,5-diol[5][6][7])

SolventSolvent ClassDielectric Constant (ε)Estimated SolubilityPrimary Solvation Mechanism
Water Aqueous80.1~240 - 270 g/LHydrogen Bonding (Donor/Acceptor)
Acetone Polar Aprotic20.7> 500 g/LH-Bond Acceptor, Dipole-Dipole
Methanol Polar Protic32.7> 500 g/LHydrogen Bonding (Donor/Acceptor)
Chloroform Halogenated4.8HighDipole-Dipole, Weak H-Bonding
Benzene Aromatic2.3HighPi-Pi Interactions, Dispersion
Hexane Non-Polar Aliphatic1.9LowLondon Dispersion Forces

Experimental Workflow: Thermodynamic Solubility Determination

To ensure high scientific integrity and trustworthiness, dynamic solubility methods (like visual dissolution) are insufficient. The following self-validating protocol utilizes the isothermal shake-flask method coupled with GC-FID, ensuring true thermodynamic equilibrium is measured.

Why GC-FID over UV-Vis? this compound lacks an extended conjugated chromophore (possessing only an isolated double bond), making standard UV-Vis spectroscopy unreliable. Gas Chromatography with a Flame Ionization Detector (GC-FID) provides high sensitivity and linear quantification for volatile and semi-volatile aliphatic compounds.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions:

    • Transfer 10.0 mL of the selected analytical-grade organic solvent into a 20 mL heavy-walled borosilicate glass vial.

    • Add this compound incrementally until a visible excess of solid remains, ensuring saturation.

  • Isothermal Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Submerge the vial in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C.

    • Agitate at 150 rpm for a minimum of 48 hours. (Causality: 48 hours is required to overcome the activation energy of dissolution and achieve true thermodynamic equilibrium between the solid phase and the solvated phase).

  • Phase Separation:

    • Transfer the suspension to a temperature-controlled centrifuge (pre-set to 25.0 °C).

    • Centrifuge at 5000 rpm for 15 minutes to pellet the undissolved solute.

  • Sampling and Dilution:

    • Using a glass syringe pre-warmed to 25 °C (Causality: Pre-warming prevents spontaneous precipitation within the needle due to temperature drops), carefully extract 1.0 mL of the clear supernatant.

    • Immediately dilute the aliquot into 9.0 mL of a universal miscible solvent (e.g., HPLC-grade methanol) containing a known concentration of an internal standard (e.g., 1-octanol).

  • Quantitative Analysis (GC-FID):

    • Inject 1 µL of the diluted sample into a GC-FID equipped with a polar capillary column (e.g., DB-WAX).

    • Calculate the exact solubility based on a pre-established multi-point calibration curve.

G A 1. Solute-Solvent Mixing Excess this compound B 2. Isothermal Equilibration Thermostatic Shaker (25°C, 48h) A->B C 3. Phase Separation Centrifugation (5000 rpm, 15 min) B->C D 4. Supernatant Sampling Pre-warmed Syringe Extraction C->D E 5. Quantitative Analysis GC-FID or HPLC-ELSD D->E F 6. Solubility Determination Data Modeling & HSP E->F

Figure 2: Standardized workflow for thermodynamic solubility determination via shake-flask method.

Conclusion

The solubility of this compound is fundamentally governed by its ability to act as a dual hydrogen-bond donor/acceptor while maintaining significant hydrophobic character. For chemical processing and drug development applications, polar aprotic solvents like acetone and polar protic solvents like methanol offer the highest solvation capacities. When designing extraction or crystallization workflows, leveraging the steep solubility gradient between these polar solvents and aliphatic hydrocarbons (like hexane) will yield the highest recovery rates and purity profiles.

References

1.5[5] 2.7[7] 3. 6[6] 4.3[3] 5. 4[4] 6. 1[1] 7.2[2]

Sources

difference between 2,5-Dimethylhex-3-ene-2,5-diol and 2,5-Dimethyl-3-hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Comparative Analysis of Acetylenic and Olefinic C8-Diols

Executive Summary

This technical guide provides a rigorous comparative analysis of 2,5-Dimethyl-3-hexyne-2,5-diol (referred to herein as the Acetylenic Diol ) and its semi-hydrogenated derivative, 2,5-Dimethylhex-3-ene-2,5-diol (referred to as the Olefinic Diol ).

While sharing a C8-diol backbone, the transition from a central alkyne (


 hybridized) to an alkene (

hybridized) spacer fundamentally alters the molecule's spatial geometry, packing density, and surface activity. This guide details the crystallographic differences, provides a self-validating protocol for the selective hydrogenation of the alkyne to the cis-alkene, and outlines their distinct reactivity profiles in industrial applications.

Structural & Electronic Characterization

The core difference lies in the bond order and hybridization of the central carbon chain (C3-C4), which dictates the molecule's rigidity and stereochemistry.

FeatureAcetylenic Diol (Parent)Olefinic Diol (Derivative)
CAS Number 142-30-3 23359-01-5 (Trans/E) / Generic
Central Bond Triple Bond (

)
Double Bond (

)
Hybridization

(Linear, 180°)

(Trigonal Planar, 120°)
Geometry Cylindrical / Rigid RodBent (cis) or Stepped (trans)
Stereoisomerism None (Achiral, centrosymmetric)Cis (

) and Trans (

) isomers possible
Electronic Effect High electron density,

-acidic
Nucleophilic

-system
Geometric Impact on Hydrophobicity
  • Acetylenic Diol: The linear geometry places the two hydrophilic hydroxyl groups and the hydrophobic methyl groups in a highly symmetrical "dumbbell" arrangement. This structure is critical for its role as a "Gemini" surfactant precursor, allowing it to pack efficiently at air-water interfaces.

  • Olefinic Diol: The introduction of the double bond creates a "kink" in the chain (specifically in the cis-isomer). This disrupts crystal packing, typically lowering the melting point and altering the critical micelle concentration (CMC) when used as a surfactant.

Physicochemical Properties Profile

The following data aggregates experimental values for the Acetylenic parent and its hydrogenation products. Note the non-linear progression of melting points, indicative of packing efficiency changes.

PropertyAcetylenic Diol cis-Olefinic Diol Saturated Diol (Alkane)
Structure



Melting Point 90 – 94 °C 68 – 69 °C 88 – 89 °C
Boiling Point 205 °C (at 760 mmHg)N/A (Dehydrates)214 °C
Solubility (H2O) Soluble (~24%)SolubleSoluble
State (RT) White Crystalline FlakesWaxy Solid / LiquidWhite Crystals
Primary Use Defoamer, SurfactantIntermediate, CrosslinkerPolymer Modifier

Technical Insight: The cis-olefinic diol has the lowest melting point of the series. The "kinked" geometry prevents the efficient lattice energy stabilization seen in the linear alkyne and the flexible-but-stackable alkane.

Synthetic Pathways & Interconversion

The Olefinic Diol is rarely synthesized de novo; it is almost exclusively produced via the selective semi-hydrogenation of the Acetylenic Diol. This process requires precise catalyst poisoning to prevent over-reduction to the saturated alkane.

Reaction Workflow (Graphviz Visualization)

SynthesisPath Acetone Acetone (Precursor) Alkyne Acetylenic Diol (CAS 142-30-3) MP: 94°C Acetone->Alkyne Favorskii Reaction (KOH, 0-5°C) Acetylene Acetylene (Gas) Acetylene->Alkyne CisAlkene Cis-Olefinic Diol (Semi-Hydrogenated) MP: 69°C Alkyne->CisAlkene Lindlar Cat. (H2, Pb-poisoned Pd) Alkane Saturated Diol (Over-Reduction) MP: 89°C Alkyne->Alkane Full Hydrogenation CisAlkene->Alkane Uncontrolled H2 (Pd/C)

Figure 1: Synthetic pathway from precursors to the acetylenic parent and its hydrogenation derivatives.

Experimental Protocol: Selective Hydrogenation (Lindlar)

Objective: Convert Acetylenic Diol to cis-Olefinic Diol without over-reduction.

  • Reagents:

    • Substrate: 2,5-Dimethyl-3-hexyne-2,5-diol (1.0 eq).

    • Catalyst: Lindlar Catalyst (5% Pd on

      
       + Pb(OAc)
      
      
      
      poison).
    • Solvent: Methanol or Ethyl Acetate (anhydrous).

    • Quinoline (Trace): Added to further deactivate the catalyst surface.

  • Procedure:

    • Dissolve substrate in solvent (0.5 M concentration).

    • Add catalyst (5 wt% loading relative to substrate) and quinoline (2 drops per gram).

    • Purge reactor with

      
      , then charge with 
      
      
      
      (balloon pressure or 1 atm).
    • Critical Control Point: Monitor

      
       uptake. The reaction stops spontaneously after 1 equivalent of 
      
      
      
      due to the catalyst poisoning preventing alkene adsorption.
  • Self-Validating QC (End-Point Determination):

    • TLC/GC: The Alkyne (MP 94°C) will disappear. The product (MP 69°C) will appear.

    • IR Spectroscopy: Look for the emergence of the alkene

      
       stretch at 1640–1660 cm⁻¹  and the disappearance of the weak Raman-active alkyne band.
      
    • H-NMR: Appearance of vinyl protons (

      
       5.0–5.5 ppm).
      

Reactivity Profiles & Applications

Acetylenic Diol (CAS 142-30-3)
  • Surface Activity: The triple bond acts as a rigid "rod," keeping the hydrophilic heads apart. This creates a "Gemini surfactant" effect, providing superior dynamic surface tension reduction compared to standard surfactants. It is widely used in water-based coatings and inkjet inks as a defoamer.

  • Coordination Chemistry: The alkyne

    
    -system coordinates strongly to soft metals, making it an effective corrosion inhibitor  (pickling inhibitor) and a brightener in electroplating  baths (Nickel/Chrome).
    
Olefinic Diol (Alkene Derivative)
  • Reactivity: The double bond is more nucleophilic and susceptible to electrophilic attack than the internal alkyne.

    • Dehydration: Readily dehydrates under acidic conditions to form conjugated dienes (2,5-dimethyl-2,4-hexadiene), which are precursors for terpenes and fragrances.

    • Crosslinking: Used as a monomer in the synthesis of unsaturated polyesters or polyurethanes where a specific "kink" is required in the polymer backbone to reduce crystallinity.

Reactivity Flowchart

Reactivity Alkyne Acetylenic Diol (Rigid Spacer) Alkene Olefinic Diol (Reactive Intermediate) Alkyne->Alkene Partial H2 Surf Defoamer / Surfactant (Surfynol Type) Alkyne->Surf Formulation Plate Electroplating Brightener Alkyne->Plate Coordination Diene 2,5-Dimethyl-2,4-hexadiene (Dehydration) Alkene->Diene H+ / Heat (-2 H2O) Poly Unsaturated Polyesters (Crosslinking) Alkene->Poly Polymerization

Figure 2: Divergent application streams based on the saturation level of the C3-C4 bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8883, 2,5-Dimethyl-3-hexyne-2,5-diol. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Hexyne-2,5-diol, 2,5-dimethyl- (CAS 142-30-3) Spectral and Thermochemical Data. Retrieved from [Link]

  • Johnson, J. R. (1941). Cis- and Trans-Forms of 2,5-Dimethyl-3-hexene-2,5-diol (Correction).[1] Journal of the American Chemical Society.[2] (Validation of MP data for cis-isomer vs alkyne). Retrieved from [Link]

Sources

Physical Properties and Stereochemical Profiling of Tetramethylbutenediol Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetramethylbutenediol, formally designated as 2,5-dimethyl-3-hexene-2,5-diol , is a highly functionalized vicinal diol featuring a rigid central alkene backbone. It serves as a critical intermediate in the synthesis of pharmaceutical building blocks, specialty resin coatings, and crosslinking adhesives[1]. The presence of the central double bond gives rise to distinct geometric isomers—cis (Z) and trans (E)—which exhibit profound differences in their physical, thermodynamic, and crystallographic properties[2].

As a Senior Application Scientist, understanding the causality behind these physical differences is paramount for optimizing downstream reactions. This guide provides an in-depth analysis of the thermodynamic stability, phase behavior, and stereoselective synthesis protocols required to isolate and characterize tetramethylbutenediol isomers.

Structural and Stereochemical Foundations

The molecular architecture of 2,5-dimethyl-3-hexene-2,5-diol consists of a central C=C double bond flanked by two bulky 2-hydroxy-2-propyl (tertiary alcohol) groups. While the carbons at positions 2 and 5 are bonded to hydroxyl groups, they are also attached to two identical methyl groups, rendering them achiral[2]. Consequently, the isomerism of this compound is strictly geometric rather than enantiomeric.

The two primary geometric forms are:

  • Maleinoid Form (cis-isomer): (Z)-2,5-dimethyl-3-hexene-2,5-diol.

  • Fumaroid Form (trans-isomer): (E)-2,5-dimethyl-3-hexene-2,5-diol.

These unique spatial arrangements dictate their intermolecular hydrogen-bonding capabilities. Notably, in the solid state, the cis and trans isomers can co-crystallize to form a highly stable, hydrogen-bonded complex. In non-polar solvents, this crystalline complex is practically non-dissociated, which can severely impact the solubility and reactivity profiles during multi-step syntheses[3].

Thermodynamic and Phase Behavior

A critical aspect of tetramethylbutenediol isomers is their thermodynamic stability, which is heavily influenced by steric strain. Bomb calorimetry reveals stark differences in the heat of combustion (


) between the solid states of the isomers[4].
  • Causality of Thermodynamic Variance: The

    
     for the solid maleinoid (cis) isomer is 1171 ± 3 kcal/mol, whereas the fumaroid (trans) isomer exhibits a significantly lower 
    
    
    
    of 1114 ± 1 kcal/mol[4]. This massive 57 kcal/mol difference underscores the severe steric repulsion between the bulky tertiary alcohol groups forced onto the same side of the double bond in the cis-configuration. The trans-isomer minimizes this steric clash, occupying a much lower and more stable energy state.
Table 1: Comparative Physical Properties of Tetramethylbutenediol and Precursors
Propertycis-Tetramethylbutenediol (Maleinoid)trans-Tetramethylbutenediol (Fumaroid)Tetramethylbutynediol (Alkyne Precursor)
IUPAC Name (Z)-2,5-dimethyl-3-hexene-2,5-diol(E)-2,5-dimethyl-3-hexene-2,5-diol2,5-dimethyl-3-hexyne-2,5-diol
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₄O₂
Molecular Weight 144.21 g/mol 144.21 g/mol 142.20 g/mol
Melting Point 68–69 °C[5]~76 °C90–95 °C[6]
Boiling Point ~205 °C[2]~205 °C[2]205–206 °C[6]
Heat of Combustion (

)
1171 ± 3 kcal/mol[4]1114 ± 1 kcal/mol[4]1411 ± 5 kcal/mol[4]
Density ~0.95 g/cm³~0.95 g/cm³0.949 g/cm³[6]

Mechanistic Pathway: Stereoselective Synthesis

To isolate specific isomers for material science applications, precise catalytic workflows are required. The standard synthetic route involves the partial reduction of the alkyne precursor, 2,5-dimethyl-3-hexyne-2,5-diol[2].

G Alkyne 2,5-Dimethyl-3-hexyne-2,5-diol (Tetramethylbutynediol) CatHydro Catalytic Hydrogenation (Pd/CaCO3 or Lindlar's) Alkyne->CatHydro H2 addition ChemRed Chemical Reduction (e.g., Li/NH3) Alkyne->ChemRed Electron transfer Cis cis-Tetramethylbutenediol (Maleinoid Isomer) ΔH_comb = 1171 kcal/mol CatHydro->Cis Syn-addition Trans trans-Tetramethylbutenediol (Fumaroid Isomer) ΔH_comb = 1114 kcal/mol ChemRed->Trans Anti-addition Complex Stable Crystalline Complex (Hydrogen Bonded Network) Cis->Complex Co-crystallization in unpolar solvents Trans->Complex Co-crystallization in unpolar solvents

Stereoselective reduction of tetramethylbutynediol to cis/trans isomers and complexation.

Experimental Protocols: Synthesis and Characterization

The following self-validating protocols ensure high-fidelity isolation and characterization of the isomers.

Protocol A: Stereoselective Catalytic Hydrogenation to cis-Tetramethylbutenediol

This protocol leverages syn-addition to exclusively yield the cis geometry.

  • Catalyst Preparation: Activate Lindlar's catalyst (5% Pd/CaCO₃ poisoned with lead acetate and quinoline). Causality: Poisoning the palladium catalyst prevents over-reduction of the alkene to the fully saturated alkane (2,5-dimethylhexane-2,5-diol).

  • Substrate Loading: Dissolve 2,5-dimethyl-3-hexyne-2,5-diol in a non-polar solvent such as anhydrous benzene (or toluene)[5]. Causality: Non-polar solvents prevent the premature dissociation of hydrogen-bonded intermediates and limit side reactions.

  • Hydrogenation: Purge the reaction vessel with N₂ gas, then introduce H₂ gas at 1 atm. Monitor the reaction strictly via volumetric H₂ uptake. Terminate the reaction exactly when 1 equivalent of H₂ is consumed.

  • Isolation: Filter the catalyst through a Celite pad. Evaporate the solvent in vacuo. Recrystallize the crude residue from benzene to yield pure cis-2,5-dimethyl-3-hexene-2,5-diol as a crystalline solid with a sharp melting point of 68–69 °C[5].

Protocol B: Thermodynamic Profiling via Bomb Calorimetry and DSC

To validate the isomeric purity and thermodynamic stability, physical profiling is mandatory.

  • Sample Preparation: Isolate the isomers and desiccate them thoroughly under a high vacuum to remove any hemihydrate water. Causality: Trace moisture will drastically skew the heat of combustion calculations and broaden melting endotherms.

  • Bomb Calorimetry: Ignite a precisely weighed pellet of the isomer in an oxygen bomb calorimeter pressurized to 30 atm O₂. Measure the temperature rise of the surrounding water bath. Causality: This directly determines the exact

    
    , validating the thermodynamic stability difference between the fumaroid (1114 kcal/mol) and maleinoid (1171 kcal/mol) geometries[4].
    
  • Differential Scanning Calorimetry (DSC): Heat the samples at a rate of 5 °C/min under an N₂ atmosphere. Causality: DSC not only identifies the sharp melting point of the pure isomers but also detects polymorphic transitions or the presence of the stable cis/trans co-crystalline complex[3].

References

  • Benchchem. "3-Hexene-2,5-diol | 7319-23-5". Benchchem Database.
  • Guidechem. "2,5-Dimethyl-3-hexyne-2,5-diol". Guidechem Encyclopedia.
  • ChemBK. "Kemitracin-50 - Physico-chemical Properties". ChemBK.
  • Kyoto University. "Palladium-Catalyzed Decomposition of Azide". Bulletin of the Institute for Chemical Research, Kyoto Univ.
  • CIA FOIA. "Hydrogenation Stereochemistry of Acetyleneglycol". Central Intelligence Agency.
  • Archive.org. "Chemical Abstracts Vol. 21 (Thermal investigation of some olefin and acetylene derivatives)". Internet Archive.

Sources

Comprehensive Physicochemical Profile: 2,5-Dimethylhex-3-ene-2,5-diol

[1][2][3][4][5]

Executive Summary & Compound Identity

This compound is a ditertiary glycol containing a central alkene double bond.[1][2] It is the olefinic derivative of the widely used acetylenic surfactant intermediate, 2,5-dimethyl-3-hexyne-2,5-diol (Surfynol® 104 precursor).[1]

In research and drug development, this compound is critical as a semi-hydrogenated intermediate.[2] Its physical state and thermal properties differ significantly based on stereochemistry (cis vs. trans) and saturation levels.[2]

Chemical Identification
FeatureDetails
IUPAC Name This compound
Common Synonyms Dimethylhexenediol; Tetramethyl-2-butenediol
CAS Number (General) 927-81-1
CAS Number (Cis-Isomer) Noted in literature as reduction product of 142-30-3
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol

Physicochemical Properties Data

The following data consolidates experimental values for the alkene and compares them against its parent alkyne and saturated alkane analogs to illustrate the impact of bond order on thermal stability.

Melting Point & Boiling Point Data
Compound AnalogStructure StateMelting Point (T_m)Boiling Point (T_b)Key Characteristic
Cis-Alkene (Z-isomer)(CH₃)₂C(OH)CH=CHC(OH)(CH₃)₂68 – 69 °C ~195 – 205 °C (Est.)Lower T_m due to "U-shape" steric hindrance disrupting packing.[1][3][2]
Trans-Alkene (E-isomer)(CH₃)₂C(OH)CH=CHC(OH)(CH₃)₂Solid (Hemihydrate) N/AOften isolated as a hemihydrate; exhibits higher symmetry than cis.[2]
Alkyne (Parent)(CH₃)₂C(OH)C≡CC(OH)(CH₃)₂95 – 96 °C 205 °C Linear geometry maximizes crystal lattice energy.[2]
Alkane (Saturated)(CH₃)₂C(OH)CH₂CH₂C(OH)(CH₃)₂92 – 93 °C 214 – 215 °C Flexible chain allows efficient packing similar to the alkyne.[2]
Solubility & Partition Coefficient[1][4]
  • Solubility: Highly soluble in alcohols (ethanol, isopropanol), acetone, and glycol ethers.[1][2] Moderate solubility in water due to the hydrophobic methyl-shielding of the hydroxyl groups.[1][2]

  • LogP (Octanol/Water): Estimated at 0.3 – 0.8 , indicating amphiphilic character suitable for membrane permeation studies or use as a non-ionic surfactant intermediate.[2]

Technical Analysis: Stereochemical Impact on Phase Transition

The significant depression in the melting point of the cis-alkene (69°C) compared to the alkyne (95°C) and alkane (93°C) is a textbook example of symmetry-breaking in crystal lattice thermodynamics.[1]

  • Alkyne (Linear): The rigid, rod-like structure of the alkyne allows for dense parallel packing, maximizing van der Waals interactions and intermolecular hydrogen bonding.[1][2]

  • Cis-Alkene (Bent): The cis (Z) geometry introduces a permanent "kink" or U-shape to the molecule.[2] This steric clash between the bulky tert-butyl-like groups prevents efficient stacking, lowering the lattice energy and thus the melting point.[1]

  • Trans-Alkene (Sigmoidal): The trans (E) isomer retains a centrosymmetric, sigmoidal shape that allows for better packing than the cis isomer, often necessitating water molecules (hemihydrate formation) to bridge the hydroxyl groups in the crystal lattice.[2]

Synthesis & Experimental Protocols

For researchers requiring the specific cis-alkene for crosslinking or biological assays, the following protocol ensures high selectivity, avoiding over-reduction to the alkane.

Protocol: Selective Hydrogenation (Lindlar Reduction)

Objective: Convert 2,5-dimethyl-3-hexyne-2,5-diol to cis-2,5-dimethylhex-3-ene-2,5-diol.[1][2]

Reagents:

  • Substrate: 2,5-Dimethyl-3-hexyne-2,5-diol (CAS 142-30-3).[1][2]

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with lead).[2]

  • Solvent: Methanol or Ethyl Acetate.[2]

  • Additive: Quinoline (to further poison the catalyst and prevent alkane formation).[2]

Workflow:

  • Dissolution: Dissolve 0.1 mol of alkyne diol in 100 mL Methanol.

  • Catalyst Addition: Add 5 wt% Lindlar catalyst and 2-3 drops of Quinoline.

  • Hydrogenation: Stir under H₂ balloon (1 atm) at Room Temperature (25°C).

  • Monitoring: Monitor via GC-MS or TLC. The reaction typically completes in 2-4 hours.[1][2] Stop immediately upon disappearance of starting material to prevent isomerization or over-reduction.[2]

  • Purification: Filter catalyst over Celite. Evaporate solvent.[2] Recrystallize the crude solid from benzene or hexane/ethyl acetate to yield white crystals (MP 68-69°C).[1][2]

Visualization of Reaction Pathway

The following diagram illustrates the stepwise reduction and the physical property shifts.

SynthesisPathAlkyneAlkyne Precursor(2,5-Dimethyl-3-hexyne-2,5-diol)MP: 95°CCisAlkeneCis-Alkene Product(cis-2,5-Dimethylhex-3-ene-2,5-diol)MP: 69°CAlkyne->CisAlkeneH2 / Lindlar Cat.(Selective)AlkaneAlkane Over-Reduction(2,5-Dimethylhexane-2,5-diol)MP: 92°CAlkyne->AlkaneH2 / Pd-C(Direct)CisAlkene->AlkaneH2 / Pd-C(Full Saturation)

Caption: Stepwise hydrogenation pathway showing the thermodynamic "dip" in melting point for the cis-alkene intermediate.

Applications in Drug Development & Materials[1]

  • Polymer Crosslinking: The cis-diol is used as a chain extender in polyurethane synthesis.[2] The alkene group remains available for post-polymerization modification (e.g., thiol-ene "click" chemistry).[1][2]

  • Pharmaceutical Intermediates: The steric bulk of the gem-dimethyl groups adjacent to the hydroxyls protects them from metabolic oxidation, making this scaffold useful for designing stable lipophilic linkers in prodrugs.[2]

  • Crystallography Studies: The trans-isomer is frequently cited in crystallographic studies regarding hydrogen bond cooperativity and lone-pair electron density due to its ability to form stable hemihydrates.[1][2]

References

  • National Institute of Standards and Technology (NIST). 3-Hexyne-2,5-diol, 2,5-dimethyl- (CAS 142-30-3) Properties.[1][2] NIST Chemistry WebBook.[2] [2]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2]

  • ChemicalBook. 2,5-Dimethyl-3-hexyne-2,5-diol Physical Properties and Synthesis.

  • Van der Wal, R. J., et al. Note on the oxygen lone-pair densities observed in trans-2,5-dimethyl-3-hexene-2,5-diol hemihydrate. Acta Crystallographica Section B, 1983.[2][4][5]

  • PrepChem. Synthesis of cis-2,5-dimethyl-hex-3-ene-2,5-diol. (Methodology for Lindlar Reduction).[2]

Technical Monograph: 2,5-Dimethylhex-3-ene-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Pathways, and Applications in Heterocyclic Scaffolding

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-Dimethylhex-3-ene-2,5-diol , a critical unsaturated aliphatic diol. While often overshadowed by its alkyne precursor (2,5-dimethyl-3-hexyne-2,5-diol), the alkene derivative represents a strategic pivot point in organic synthesis. It serves as a primary intermediate for gem-dimethyl substituted heterocycles (specifically dihydrofurans), a structural motif increasingly valued in medicinal chemistry for its ability to restrict conformational freedom via the Thorpe-Ingold effect.

This document details the IUPAC nomenclature logic, stereoselective synthesis protocols, and mechanistic pathways relevant to researchers in drug discovery and agrochemical development.

Part 1: Structural Identity & Nomenclature Analysis[1]

IUPAC Nomenclature Breakdown

The systematic name This compound is derived through a hierarchical analysis of the molecular skeleton.

  • Principal Functional Group: The molecule contains two hydroxyl (-OH) groups, designating the suffix -diol .

  • Parent Chain: The longest carbon chain containing both principal functional groups and the unsaturation (double bond) consists of 6 carbons, designated as hexene .

  • Unsaturation Position: The double bond starts at carbon 3 (numbering from either end due to symmetry), resulting in hex-3-ene .

  • Substituents: Two methyl groups are located at positions 2 and 5.[1]

  • Stereochemistry: The molecule exhibits geometric isomerism.

    • (E)-isomer (Trans): The high-priority groups (the hydroxy-isopropyl moieties) are on opposite sides of the double bond.

    • (Z)-isomer (Cis): The groups are on the same side.

Preferred IUPAC Name (PIN): (E)-2,5-dimethylhex-3-ene-2,5-diol (for the trans-isomer, typically the thermodynamic product).

Chemical Data Table
PropertyData
IUPAC Name This compound
CAS Number (Generic) 36651-38-4
CAS Number ((E)-isomer) 927-81-1
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
SMILES CC(C)(O)C=CC(C)(C)O
Key Precursor 2,5-Dimethyl-3-hexyne-2,5-diol (CAS 142-30-3)
Nomenclature Visualization

The following diagram illustrates the hierarchical derivation of the IUPAC name.

Nomenclature Root Target Molecule C8H16O2 Chain Parent Chain: Hexane (6C) Root->Chain Unsat Unsaturation: -3-ene (Double bond at C3) Chain->Unsat Func Suffix: -2,5-diol (Alcohols at C2, C5) Chain->Func Subst Prefix: 2,5-Dimethyl (Methyls at C2, C5) Chain->Subst Stereo Stereodescriptor: (E)- or (Z)- Unsat->Stereo Final Full Name: (E)-2,5-Dimethylhex-3-ene-2,5-diol Func->Final Subst->Final Stereo->Final

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority and chain length.

Part 2: Synthesis & Stereochemical Control

For research applications requiring precise stereochemistry, the synthesis must be controlled at the reduction stage of the alkyne precursor. The alkyne diol is commercially available (Surfynol 61), making it the standard starting material.

Synthesis Workflow

The synthesis is a two-stage process:

  • Favorskii Ethynylation: Reaction of acetone with acetylene.

  • Stereoselective Reduction: Converting the alkyne to the alkene.

Protocol A: Synthesis of (Z)-Isomer (Cis)

Target: Kinetic Product

  • Reagents: Hydrogen gas (

    
    ), Lindlar Catalyst (Pd/CaCO₃ poisoned with lead/quinoline).
    
  • Solvent: Methanol or Ethyl Acetate.

  • Mechanism: Syn-addition of hydrogen across the triple bond.

  • Procedure:

    • Dissolve 2,5-dimethyl-3-hexyne-2,5-diol (0.1 mol) in Methanol (50 mL).

    • Add Lindlar catalyst (5 mol%).

    • Stir under

      
       balloon (1 atm) monitoring uptake.
      
    • Critical Control: Stop reaction immediately upon consumption of 1 equivalent of

      
       to prevent over-reduction to the saturated alkane (2,5-dimethyl-2,5-hexanediol).
      
Protocol B: Synthesis of (E)-Isomer (Trans)

Target: Thermodynamic Product

  • Reagents: Lithium Aluminum Hydride (LAH) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Solvent: THF (Anhydrous).

  • Mechanism: Hydride attack on the propargylic position followed by allenyl anion intermediate (trans-selective for propargylic alcohols).

  • Procedure:

    • Cool a solution of LAH (1.2 eq) in THF to 0°C under Argon.

    • Dropwise add 2,5-dimethyl-3-hexyne-2,5-diol in THF.

    • Reflux for 4-6 hours.

    • Quench with Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Result: High selectivity for the (E)-alkene due to the directing effect of the propargylic alkoxide.

Synthetic Pathway Diagram

Synthesis Acetone Acetone (2 eq) Alkyne INTERMEDIATE: 2,5-Dimethyl-3-hexyne-2,5-diol (Commercially Available) Acetone->Alkyne KOH, 15°C (Favorskii) Acetylene Acetylene (1 eq) Acetylene->Alkyne Cis (Z)-Alkene Diol (Kinetic Product) Alkyne->Cis H2, Lindlar Cat. (Syn-Add) Trans (E)-Alkene Diol (Thermodynamic Product) Alkyne->Trans LiAlH4 or Red-Al (Anti-Add) Alkane Alkane Diol (Over-reduction) Alkyne->Alkane H2, Pd/C, High P (Complete Red.)

Figure 2: Divergent synthetic pathways from the alkyne precursor determining stereochemical outcome.

Part 3: Reactivity & Pharmaceutical Relevance

The Gem-Dimethyl (Thorpe-Ingold) Effect

The presence of geminal dimethyl groups at C2 and C5 is the defining feature of this scaffold. In drug development, this motif is utilized to pre-organize the molecule for cyclization. The steric bulk of the methyl groups compresses the internal bond angle, forcing the hydroxyl groups closer together, thereby accelerating ring closure (cyclodehydration).

Cyclodehydration to Dihydrofurans

One of the most valuable transformations of this compound is its acid-catalyzed cyclization to 2,2,5,5-tetramethyl-2,5-dihydrofuran .

  • Reagents: 30%

    
     or Amberlyst-15 resin.
    
  • Conditions: Distillation or mild heating.

  • Mechanism:

    • Protonation of one hydroxyl group (

      
      ).
      
    • Loss of water to form a tertiary allylic carbocation.

    • Intramolecular nucleophilic attack by the second hydroxyl group (favored by the gem-dimethyl effect).

    • Deprotonation to yield the ether.

This dihydrofuran scaffold is a bioisostere for various cyclic ethers found in ionophore antibiotics and pheromones.

Mechanistic Visualization

Mechanism Start This compound Step1 Protonation (-OH2+) Start->Step1 H+ Step2 Carbocation Formation (Tertiary Allylic) Step1->Step2 -H2O Step3 Ring Closure (Thorpe-Ingold Assisted) Step2->Step3 Intramolecular Attack Product 2,2,5,5-Tetramethyl-2,5-dihydrofuran Step3->Product -H+

Figure 3: Acid-catalyzed cyclodehydration mechanism illustrating the formation of the dihydrofuran pharmacophore.

Part 4: Safety & Handling

While not classified as highly toxic, the diol and its precursors require standard laboratory safety protocols.

  • GHS Classification: Eye Irrit. 2 (H319).

  • Handling: The (E)-isomer is a solid at room temperature (MP ~98°C), while the alkyne precursor melts around 90-94°C.

  • Incompatibility: Strong oxidizing agents (converts diol to diketones or cleaves the alkene).

  • Storage: Hygroscopic. Store in a desiccator or under inert atmosphere to prevent moisture absorption which complicates stoichiometric calculations in cyclization reactions.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

  • Alkyne Precursor Data: PubChem Compound Summary for CID 5875483, this compound. National Center for Biotechnology Information. Link

  • Synthesis of Alkynediols: Tedeschi, R. J. (1965). Acetylenic Diols.[2] Encyclopedia of Chemical Technology.

  • Stereoselective Reduction (Red-Al): Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society.[3] (Context: Reduction of propargylic alcohols to trans-allylic alcohols). Link

  • Dihydrofuran Synthesis: Hoffmann-Röder, A., & Krause, N. (2001).[3] Gold(III) Chloride Catalyzed Cyclization of α-Hydroxyallenes to 2,5-Dihydrofurans.[3][4] Organic Letters. Link

Sources

Comprehensive Technical Guide on 2,5-Dimethylhex-3-ene-2,5-diol: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, 2,5-Dimethylhex-3-ene-2,5-diol emerges as a highly versatile, stereospecific building block. As an alkene diol, its rigid molecular geometry and reactive bifunctional hydroxyl groups make it a critical intermediate for pharmaceutical scaffolding, cross-linked polymer networks, and organosilicon materials. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, details a self-validating protocol for its chemoselective synthesis, and explores its downstream applications in modern therapeutics and materials science.

Molecular Identity and Physicochemical Profiling

Understanding the exact molecular parameters of this compound is the foundational step for integrating it into complex synthetic workflows. The compound, characterized by a central carbon-carbon double bond flanked by two tertiary alcohol groups, can exist in both (E) and (Z) stereoisomeric forms. The structural rigidity provided by the alkene bond restricts conformational freedom, a highly desirable trait in structure-based drug design.

According to the 1[1], the quantitative physicochemical properties of the compound are summarized below:

PropertyValueScientific Implication
IUPAC Name (E)/(Z)-2,5-dimethylhex-3-ene-2,5-diolDefines the stereospecific alkene geometry.
Molecular Formula C₈H₁₆O₂Core elemental composition[1].
Molecular Weight 144.21 g/mol Essential for precise stoichiometric calculations[1].
Exact Mass 144.115 DaUtilized for high-resolution mass spectrometry (HRMS) validation[1].
XLogP3 0.3Indicates moderate lipophilicity, favorable for drug intermediate solubility[1].
Topological Polar Surface Area 40.5 ŲPredicts favorable membrane permeability characteristics[1].
H-Bond Donors / Acceptors 2 / 2Facilitates strong intermolecular hydrogen bonding in polymer matrices[1].

Mechanistic Pathway: Chemoselective Semihydrogenation

The most efficient route to synthesize this compound is via the chemoselective semihydrogenation of its alkyne precursor, 2,5-dimethyl-3-hexyne-2,5-diol (CAS 142-30-3)[2].

Historically, the Lindlar catalyst (palladium poisoned with lead and quinoline) was used for this transformation. However, modern sustainable chemistry dictates the use of environmentally benign, highly selective catalytic systems. A proven approach utilizes Silicon Carbide-Supported Palladium (Pd/SiC) modified with Diethylenetriamine (DETA) [3].

The Causality of Chemoselectivity: Why use DETA? In catalytic hydrogenation, the highly active palladium surface will naturally reduce an alkyne all the way to an alkane (2,5-dimethylhexane-2,5-diol). By introducing DETA, the amine groups competitively coordinate with the Pd nanoparticles. This strategic "poisoning" modulates the electron density of the catalyst, drastically lowering its binding affinity for the intermediate alkene. Consequently, the reaction naturally arrests at the (Z)-alkene stage, preventing over-reduction and ensuring a high-yield, stereospecific output[3].

SynthesisWorkflow A Acetone + Acetylene B 2,5-Dimethyl-3-hexyne-2,5-diol (Alkyne Precursor) A->B Nucleophilic Addition C (Z)-2,5-Dimethylhex-3-ene-2,5-diol (Target Alkene Diol) B->C Semihydrogenation Pd/SiC + DETA (Chemoselective) D 2,5-Dimethylhexane-2,5-diol (Over-reduced Alkane) C->D Uncontrolled Hydrogenation (Prevented by DETA)

Fig 1. Chemoselective semihydrogenation workflow from alkyne precursor to alkene diol.

Experimental Protocol: Synthesis of (Z)-2,5-Dimethylhex-3-ene-2,5-diol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodology ensures high conversion (>99%) and excellent (Z)-selectivity[3].

Step 1: Catalyst Complex Preparation
  • Materials: 3% Pd/SiC catalyst, Diethylenetriamine (DETA).

  • Action: Mix 3% Pd/SiC (1 mol% relative to the substrate) with 1.5 equivalents of DETA.

  • Rationale: Immobilizing DETA on the heterogeneous Pd/SiC support prevents competitive coordination of the substrate and establishes the chemoselective environment required to halt the reaction at the alkene phase[3].

Step 2: Batch Reaction Setup
  • Solvent: Dissolve 2,5-dimethyl-3-hexyne-2,5-diol in high-purity Methanol (MeOH).

  • Atmosphere: Purge the reaction vessel and introduce Hydrogen gas (H₂) at ordinary atmospheric pressure.

  • Execution: Stir the mixture continuously at ambient temperature (25 °C) for 24 hours.

Step 3: Isolation and Purification
  • Filtration: Filter the reaction mixture to remove the heterogeneous Pd(DETA)/SiC catalyst (which can be washed and recycled).

  • Evaporation: Concentrate the filtrate under reduced pressure.

  • Crystallization: Purify the crude product via recrystallization using a binary solvent system of Chloroform (CHCl₃) and Hexane.

  • Yield: This protocol reliably yields the target (Z)-2,5-dimethylhex-3-ene-2,5-diol as a colorless solid at ~83-85% isolated yield[3].

Step 4: Self-Validation & Quality Control (NMR Analysis)

To confirm the integrity of the synthesis and the stereochemistry of the product, perform ¹H NMR spectroscopy (400 MHz, CDCl₃). The protocol is validated if the following shifts are observed:

  • δ 5.35 (s, 2H): Confirms the presence of the two vinylic protons of the (Z)-alkene.

  • δ 4.29 (br, 2H): Corresponds to the two hydroxyl (-OH) protons.

  • δ 1.40 (s, 12H): Confirms the four symmetrical methyl groups[3].

  • Absence of signals at δ ~1.5-1.8 ppm confirms no over-reduction to the alkane.

Applications in Drug Development & Advanced Materials

The unique bifunctional and stereospecific nature of this compound makes it a highly sought-after intermediate across multiple high-tech industries.

Pharmaceutical Synthesis

In drug development, controlling the 3D conformation of a molecule is paramount for target receptor binding. The rigid (Z) or (E) double bond of this compound acts as a conformational lock. It is utilized as a starting material for the construction of complex pharmaceutical molecules, where its hydroxyl groups serve as reactive handles for further functionalization (e.g., esterification or nucleophilic substitution)[2].

Organosilicon Materials & Hydrosilylation

Beyond pharma, this alkene diol is a critical substrate in the synthesis of advanced silicon fluids. Through transition-metal-catalyzed hydrosilylation (often performed in green solvents like supercritical CO₂), the alkene bond reacts with silanes to form complex silyl ethenes. For instance, the molecular structure of (E)-3-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)-2,5-dimethylhex-3-ene-2,5-diol has been synthesized and crystallographically characterized, proving its utility in creating highly specialized organosilicon polymers[4].

Adhesives and Polymer Crosslinking

The dual tertiary alcohols make this compound an exceptional crosslinking agent. In resin coatings and adhesives, it reacts with polymer matrices to increase crosslinking density, thereby drastically enhancing the mechanical durability, thermal stability, and adhesive strength of the final material[2].

ApplicationPathway Root This compound (Stereospecific Scaffold) Pharma Pharmaceutical Intermediates (Conformationally Restricted Drugs) Root->Pharma Scaffold Integration Materials Organosilicon Materials (Silyl Ethenes via Hydrosilylation) Root->Materials Catalytic Hydrosilylation Polymers Polymer Networks (Crosslinking Agents) Root->Polymers Matrix Reaction

Fig 2. Downstream molecular applications in pharmaceuticals and advanced materials.

References

  • PubChem. "this compound | C8H16O2 | CID 5875483". National Institutes of Health (NIH).
  • MDPI. "Development of Silicon Carbide-Supported Palladium Catalysts and Their Application as Semihydrogenation Catalysts for Alkynes under Batch- and Continuous-Flow Conditions". Catalysts.
  • Guidechem. "2,5-Dimethyl-3-hexyne-2,5-diol 142-30-3 wiki". Guidechem Chemical Database.
  • ResearchGate. "Hydrosilylation vs. dehydrogenative silylation of styrene catalysed by iron(0) carbonyl complexes...". Scientific Publications.

Sources

An In-depth Technical Guide to High-Purity 2,5-Dimethylhex-3-ene-2,5-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of high-purity 2,5-Dimethylhex-3-ene-2,5-diol, a specialty chemical with potential applications in synthetic chemistry. As a molecule possessing both alkene and diol functionalities, it offers a unique platform for the synthesis of complex organic structures. This document will delve into its chemical properties, synthesis, purification, and potential applications, with a particular focus on its relevance to researchers in the field of drug discovery and development.

Introduction to this compound

This compound is a bifunctional organic molecule characterized by a six-carbon chain containing a central carbon-carbon double bond and two tertiary alcohol groups at the 2 and 5 positions. The presence of these functional groups makes it a versatile building block in organic synthesis.

The geometry of the double bond can exist in either a cis (Z) or trans (E) configuration, leading to two distinct diastereomers. The IUPAC name for the trans isomer is (3E)-2,5-dimethylhex-3-ene-2,5-diol.[1] The different spatial arrangements of the hydroxyl groups in these isomers can influence their reactivity and the stereochemistry of subsequent products.

Key Identifiers:

  • Chemical Formula: C₈H₁₆O₂[1]

  • Molecular Weight: 144.21 g/mol [1]

  • CAS Numbers:

    • Mixture of isomers/unspecified: 927-81-1[1]

    • (E)-isomer: 23359-01-5[1]

Synthesis and Purification

The primary route to this compound involves the partial hydrogenation of its alkyne precursor, 2,5-Dimethyl-3-hexyne-2,5-diol. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions.

Synthesis of cis-2,5-Dimethylhex-3-ene-2,5-diol

The cis-isomer can be synthesized through the syn-hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). The poison deactivates the catalyst sufficiently to prevent over-reduction to the corresponding alkane, 2,5-dimethylhexane-2,5-diol.

Conceptual Workflow for cis-Isomer Synthesis:

cluster_0 Reaction alkyne 2,5-Dimethyl-3-hexyne-2,5-diol reagents H₂, Lindlar's Catalyst Methanol alkyne->reagents product cis-2,5-Dimethylhex-3-ene-2,5-diol reagents->product

Caption: Synthesis of the cis-isomer via catalytic hydrogenation.

Synthesis of trans-2,5-Dimethylhex-3-ene-2,5-diol

The trans-isomer is typically prepared via an anti-addition of hydrogen across the triple bond. This is commonly achieved using a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia.

Purification and Characterization

Purification of the desired isomer can be achieved through standard laboratory techniques such as recrystallization or column chromatography. The purity and identity of the final product should be confirmed using a combination of analytical methods.

Typical Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the molecule. The coupling constants between the vinylic protons in the ¹H NMR spectrum can distinguish between the cis and trans isomers. Spectral data for the (E)-isomer is available in public databases.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the compound and identifying any residual starting material or byproducts.

Physicochemical Properties and Safety

A comprehensive understanding of the physicochemical properties and safety data is crucial for the proper handling, storage, and use of this compound.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance Expected to be a solid or liquid
Computed XLogP3 0.3

Data sourced from PubChem and may be computed rather than experimental.[1]

Safety and Handling: While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds suggest that it should be handled with care. The precursor, 2,5-Dimethyl-3-hexyne-2,5-diol, is known to cause serious eye irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area.

Sourcing and Procurement: A Supplier Overview

The commercial availability of high-purity this compound is limited, indicating its status as a specialty chemical. Researchers may need to source it from companies that specialize in fine chemicals and custom synthesis.

SupplierProduct NameCAS NumberPurityAvailabilityPrice
Apollo ScientificThis compound927-81-195%Out of Stock£130.00 / 100g

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Applications in Scientific Research and Drug Development

The bifunctional nature of this compound makes it a potentially valuable intermediate in organic synthesis. The alkene moiety can undergo a variety of reactions, including epoxidation, dihydroxylation, and cleavage, while the tertiary hydroxyl groups can be used for further derivatization or as protecting groups.

Potential Synthetic Transformations:

start This compound epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation dihydroxylation Dihydroxylation (e.g., OsO₄) start->dihydroxylation derivatization Hydroxyl Group Derivatization start->derivatization

Caption: Potential reaction pathways for this compound.

While the unique structure of this compound suggests its potential utility as a building block for novel molecular scaffolds in drug discovery, there is a notable lack of published literature or patents specifically detailing its use as an intermediate in the synthesis of pharmaceutical agents. Its precursor, 2,5-Dimethyl-3-hexyne-2,5-diol, and its saturated analogue, 2,5-dimethylhexane-2,5-diol, have more documented applications.

For researchers in drug development, this presents both a challenge and an opportunity. The challenge lies in the limited existing data and established supply chain. The opportunity, however, is the potential to explore novel chemical space by incorporating this unique diol into synthetic routes for new chemical entities.

Conclusion

This compound is a specialty chemical with interesting structural features that make it a potentially useful building block in organic synthesis. Its synthesis is achievable through the controlled hydrogenation of its alkyne precursor, with the stereochemistry of the double bond being dictated by the choice of reaction conditions. While its commercial availability is limited and its application in drug development is not yet well-documented, its unique bifunctionality offers opportunities for the creation of novel and complex molecules. Further research into the reactivity and applications of this compound is warranted to fully realize its potential in synthetic chemistry and drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

selective hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol to alkene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol

Executive Summary

Topic: Selective Semi-Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol to cis-2,5-Dimethyl-3-hexene-2,5-diol. Core Challenge: Halting the reduction at the alkene stage to prevent over-hydrogenation to the alkane (2,5-dimethylhexane-2,5-diol) while maintaining high stereoselectivity for the cis (Z) isomer. Industrial Relevance: This transformation is a critical intermediate step in the synthesis of pyrethroid insecticides, aroma chemicals, and functionalized polymer cross-linkers.

Reaction Chemistry & Mechanism

The hydrogenation of internal alkynediols is a sequential reaction. The thermodynamic sink is the fully saturated alkane. To isolate the alkene, kinetic control is required.

Reaction Pathway:

  • Alkyne Adsorption: The C≡C triple bond chemisorbs onto the metal surface (typically Pd).

  • First Hydrogenation: Stepwise addition of two H atoms. Due to the geometric constraints of the catalyst surface, this addition is strictly syn, yielding the cis (Z) alkene.

  • Desorption vs. Re-adsorption:

    • Desired: The alkene desorbs rapidly.

    • Undesired: The alkene remains adsorbed or re-adsorbs and undergoes further reduction to the alkane.

Catalyst Selection Logic:

  • Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb): The lead (Pb) acts as a modifier, electronically deactivating the Pd sites and geometrically blocking the adsorption of the more sterically hindered alkene, preventing over-reduction.

  • Quinoline/Pyridine: Often added as a liquid poison to further occupy active sites and increase selectivity.

ReactionPathway Alkyne 2,5-Dimethyl-3-hexyne-2,5-diol (Substrate) Complex Pd-Alkyne Complex (Adsorbed) Alkyne->Complex Chemisorption Alkene cis-2,5-Dimethyl-3-hexene-2,5-diol (Target Product) Complex->Alkene + H₂ (Syn-addition) Fast Alkene->Complex Re-adsorption (Prevented by Pb/Quinoline) Alkane 2,5-Dimethylhexane-2,5-diol (Over-reduction Impurity) Alkene->Alkane + H₂ (Slow with Poisoned Catalyst)

Figure 1: Reaction pathway highlighting the critical selectivity node at the alkene stage.

Experimental Protocols

Protocol A: Standard Lindlar Hydrogenation (Recommended)

Best for: High stereoselectivity (>98% cis) and minimal over-reduction.

Materials:

  • Substrate: 2,5-Dimethyl-3-hexyne-2,5-diol (Purity >98%).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb).

  • Solvent: Methanol (HPLC grade). Note: Ethanol or Isopropanol are acceptable alternatives.

  • Additive: Quinoline (Optional, enhances selectivity if over-reduction is observed).

Equipment:

  • Parr Hydrogenator (Shaker type) or High-Pressure Autoclave.

  • Gas uptake monitor (optional but recommended).

Step-by-Step Procedure:

  • Preparation: In a reaction vessel, dissolve 14.2 g (0.1 mol) of 2,5-Dimethyl-3-hexyne-2,5-diol in 100 mL of Methanol.

  • Catalyst Addition: Add 0.7 g of Lindlar catalyst (5 wt% loading relative to substrate).

    • Critical: If using Quinoline, add 100 µL to the mixture now.

  • Inerting: Seal the reactor. Purge with Nitrogen (N₂) 3 times (pressurize to 3 bar, vent to 0.5 bar) to remove oxygen.

  • Hydrogen Introduction: Purge with Hydrogen (H₂) 2 times. Pressurize the reactor to 3 bar (45 psi) with H₂.

  • Reaction: Agitate (shake or stir at >800 rpm) at 25–30°C .

    • Monitoring: The reaction is exothermic. Monitor H₂ uptake. Theoretical uptake for 0.1 mol is ~2.4 L at STP.

    • Endpoint: The reaction typically stalls or slows significantly after 1 equivalent of H₂ is consumed (approx 2-4 hours).

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out completely on the filter (pyrophoric risk).

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude alkene diol.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Protocol B: Pd/C + Poison (Alternative)

Best for: Labs without access to Lindlar catalyst.

  • Catalyst: 5% Pd/C (0.5 g).

  • Poison: Pyridine (2 mL) or Quinoline (0.5 mL).

  • Procedure: Follow Protocol A, but ensure the poison is mixed with the solvent/substrate before adding the catalyst to modify the surface prior to hydrogenation.

  • Note: This method requires stricter monitoring as Pd/C is much more active than Lindlar Pd; over-reduction to the alkane is a higher risk.

Process Workflow & Optimization

Workflow Start Start: Dissolve Substrate (MeOH, 10 wt%) CatLoad Add Catalyst + Modifier (Lindlar + Quinoline) Start->CatLoad Purge Inerting Cycle (N₂ x3, H₂ x2) CatLoad->Purge React Hydrogenation (3 bar, 25°C, Vigorous Stirring) Purge->React Sample In-Process Control (IPC) (GC Analysis) React->Sample Sample->React Alkyne > 1% Filter Filtration (Celite) Remove Catalyst Sample->Filter Alkyne < 1% Dry Evaporation Yield Crude Product Filter->Dry

Figure 2: Operational workflow for batch hydrogenation.

Optimization Parameters:

ParameterRecommended RangeImpact on SelectivityImpact on Rate
Temperature 20°C – 40°CHigh T promotes over-reduction (alkane).High T increases rate significantly.
Pressure 1 – 5 barHigh P can force alkane formation.Linear increase in rate with Pressure.
Agitation >800 rpmMinimal impact on selectivity.Critical: Mass transfer limited. Low rpm = slow rate.
Solvent MeOH, EtOHNon-polar solvents decrease rate.Protic solvents generally faster.

Analytical Methods (QC)

GC-FID Method:

  • Column: DB-WAX or HP-Innowax (Polar column preferred for diols).

  • Inlet: 250°C, Split 20:1.

  • Oven: 80°C (hold 1 min) → 10°C/min → 220°C (hold 5 min).

  • Detector: FID at 260°C.

  • Retention Order (Typical):

    • Alkane (2,5-dimethylhexane-2,5-diol) - Earliest eluter

    • Alkene (cis-2,5-dimethyl-3-hexene-2,5-diol) - Target

    • Alkyne (Substrate) - Latest eluter (due to rigidity/polarity)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning (by solvent impurities) or H₂ starvation.Ensure high stirring speed (mass transfer). Check solvent quality (S-compounds poison Pd).
High Alkane Impurity Temperature too high or H₂ pressure too high.Reduce T to <25°C. Stop reaction immediately upon H₂ uptake completion. Add more Quinoline.
Low Conversion Catalyst deactivated or insufficient loading.Increase catalyst loading to 7-10 wt%. Ensure rigorous O₂ removal (O₂ poisons hydrogenation).
Product is Colored Polymerization of acetylene traces or leaching.Treat crude with activated charcoal before crystallization.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded. Operate in a well-ventilated fume hood or blast shield.

  • Catalyst (Pd/C, Lindlar): Pyrophoric when dry. Always keep wet with solvent or water. Dispose of in a dedicated metal waste container with water.

  • Substrate: 2,5-Dimethyl-3-hexyne-2,5-diol is an irritant. Wear gloves and eye protection.[1][2][3]

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. Link

  • Organic Chemistry Portal. (2024). Hydrogenation of Alkynes. Link

  • Thermo Fisher Scientific. (2022). Safety Data Sheet: 2,5-Dimethyl-3-hexyne-2,5-diol. Link

  • Bond, G. C., & Wells, P. B. (1964). The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts. Advances in Catalysis. Link

  • Roessler, A., et al. (2001). Industrial Hydrogenation of Acetylenic Compounds. Chimia. Link

Sources

using 2,5-Dimethylhex-3-ene-2,5-diol as a cross-linking agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dimethylhex-3-ene-2,5-diol (DMHED) in Polymer Network Formation

Executive Summary

This guide details the application of This compound (DMHED) in polymer network engineering.[1][2][3] While often recognized primarily as the precursor to the industry-standard peroxide cross-linker (DHBP), DMHED possesses unique dual-functionality—two tertiary hydroxyl groups and a central alkene—that allows it to function as a sterically hindered chain extender in polyurethanes (PU) and a latent cross-linking site in unsaturated polyester resins.[1][2]

Key Advantages:

  • Extended Pot Life: Tertiary hydroxyls exhibit reduced reactivity toward isocyanates compared to primary diols (e.g., 1,4-butanediol), allowing for longer processing windows.[1][2]

  • Thermal Stability: The bulky methyl groups protecting the oxygen atom improve the hydrolytic and thermal stability of the resulting urethane linkages.

  • Dual-Cure Capability: The central double bond (

    
    ) remains available for post-polymerization radical cross-linking or vulcanization.[1][2]
    

Chemical Basis & Mechanism[1][2][4]

DMHED is a tertiary diol. Its reactivity is defined by severe steric hindrance around the hydroxyl groups and the presence of an electron-rich alkene bridge.

Reactivity Map:

  • Tertiary -OH Groups: Low nucleophilicity.[1][2] Requires catalysis (Sn or Amine) to react with Isocyanates (-NCO).[1][2]

  • Alkene (

    
    ):  Inert during standard urethane formation; active during radical curing or halogenation.[1]
    

DMHED_Mechanism DMHED This compound OH_Sites Tertiary Hydroxyls (Steric Hindrance) DMHED->OH_Sites Function 1 Alkene_Site Central Alkene (Latent Cross-link Site) DMHED->Alkene_Site Function 2 PU_Network Polyurethane Linear Chain (High Thermal Stability) OH_Sites->PU_Network + Diisocyanate (Slow Reaction) Radical_Cure Radical Cross-linking (Peroxide/Sulfur Cure) Alkene_Site->Radical_Cure + Peroxide/Heat (Post-Cure)

Figure 1: Dual-functionality mechanism of DMHED.[1][2] The hydroxyls drive linear extension, while the alkene enables secondary cross-linking.[3]

Protocol A: DMHED as a Polyurethane Chain Extender[1]

Objective: Incorporate DMHED into a polyurethane prepolymer to improve thermal stability and extend pot life.

Materials:

  • Prepolymer: MDI-based or TDI-based prepolymer (NCO content ~4-6%).[1][2][3]

  • Chain Extender: DMHED (Solid, MP: 64–94°C depending on isomer ratio).[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) or DABCO (Essential due to low reactivity).[1]

  • Solvent (Optional): MEK or DMF if solution polymerization is required.[1]

Safety Note: DMHED is an eye irritant.[1] MDI is a respiratory sensitizer. Work in a fume hood.

Step-by-Step Protocol:

  • Preparation of DMHED Melt:

    • DMHED is solid at room temperature.[4] Heat the DMHED to 70°C in a vacuum oven to melt and degas it.

    • Note: Ensure the material is anhydrous; tertiary alcohols can dehydrate to dienes in the presence of strong acids, but are stable here.

  • Stoichiometric Calculation: Calculate the required mass of DMHED using the Isocyanate Index (usually 1.02–1.05 for elastomers).

    
    
    (Equivalent Weight of DMHED 
    
    
    
    72.1 g/eq)[1][2]
  • Mixing (The "Pot Life" Phase):

    • Preheat the prepolymer to 80°C .

    • Add the molten DMHED to the prepolymer.

    • Add Catalyst: Introduce DBTDL at 0.05% w/w .

    • Observation: Unlike 1,4-butanediol which reacts in seconds, DMHED mixtures may remain fluid for 5–10 minutes depending on catalyst load.[1][2][3]

  • Curing:

    • Pour mixture into pre-heated molds (100°C).

    • Cure Cycle: 16 hours at 100°C.

    • Post-Cure: 24 hours at room temperature.

  • Validation:

    • FTIR Analysis: Monitor the disappearance of the NCO peak at 2270 cm⁻¹ .

    • DSC: Check for

      
       shift. DMHED typically raises the hard-segment 
      
      
      
      due to the rigid methyl-substituted structure.[1][2][3]

Protocol B: Synthesis of Peroxide Cross-linker (DHBP)

Context: Often, researchers requesting "DMHED for cross-linking" actually require its peroxide derivative , 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DHBP).[1][2][3] DMHED is the precursor. If you need to synthesize the cross-linker in-house for high-purity applications, follow this acid-catalyzed alkylation.

Reaction:



Protocol:

  • Reactants: Dissolve DMHED in a solvent (e.g., toluene).

  • Addition: Add t-Butyl Hydroperoxide (TBHP) (70% aq. solution) in a 2.2 molar excess.

  • Catalysis: Add sulfuric acid (catalytic amount) dropwise at 0–10°C .

    • Critical Control: Temperature must be kept low to prevent dehydration of DMHED into the diene (2,5-dimethyl-2,4-hexadiene).[1][2][3]

  • Work-up: Wash organic layer with

    
     to neutralize acid.[1][2] Dry over 
    
    
    
    .
  • Result: The resulting fluid is the active radical cross-linking agent used for EPDM and Silicone rubber.

Comparative Data: Chain Extender Performance

Table 1 compares DMHED against standard chain extenders in MDI-Polyester elastomers.[1][2]

Property1,4-Butanediol (BDO)DMHED (This Protocol)Impact of DMHED
Reactivity High (Exothermic)Low (Latent)Extended Pot Life
Hard Segment Tg ~190°C~205°CImproved Thermal Stability
Hydrolytic Stability ModerateHighMethyl shielding protects urethane bond
Cross-link Potential NoneYes (via Alkene)Allows secondary vulcanization

Workflow Visualization

Workflow Start Start: DMHED Preparation Choice Select Application Route Start->Choice Route1 Route A: Polyurethane Chain Extension Choice->Route1 Route2 Route B: Peroxide Synthesis (For Radical Cross-linking) Choice->Route2 Mix Mix Molten DMHED + Prepolymer (Cat: DBTDL) Route1->Mix Cure Thermal Cure (100°C, 16h) Formation of Linear Network Mix->Cure React React with t-BuOOH + H2SO4 (Temp < 10°C) Route2->React Product Product: DHBP (Active Cross-linker) React->Product

Figure 2: Decision matrix for utilizing DMHED as a direct extender or a precursor.[1][2][3]

Safety & Handling (SDS Summary)

  • CAS No: 110-03-2 (Saturated analog often conflated), 142-30-3 (Alkyne analog).[1][2][3] Note: The alkene form (Hex-3-ene) is often a custom synthesis intermediate.[1][2][3]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Handling: Wear nitrile gloves and safety goggles.[1] Ensure adequate ventilation to avoid inhaling dust/vapors during melting.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

  • PrepChem. (n.d.).[1] Synthesis of 2,5-dimethyl-2,5-di(t-butyl peroxy)hexane. Retrieved from [Link]

  • Google Patents. (2000).[1] Process for producing 2,5-dimethyl-2,5-di-tert-butylperoxyhexane (JP2000508332A).[1][2][3] Retrieved from

  • Semantic Scholar. (2013).[1] Reactivity of Diisocyanates with Diols. Retrieved from [Link][1][2][5]

Sources

Application Note: Synthesis of 1,3-Dioxepin Fragrance Intermediates via 2,5-Dimethylhex-3-ene-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Fragrance Chemists, Synthetic Organic Chemists, and Formulation Scientists Focus: Cycloacetalization, Odorant Stability, and Organoleptic Optimization

Executive Summary

In the development of novel aroma chemicals, the synthesis of macrocyclic and specialized heterocyclic compounds is critical for generating unique olfactory profiles. 2,5-Dimethylhex-3-ene-2,5-diol (DMHED) serves as a highly specialized, rigid 1,4-diol building block. When condensed with various aldehydes or ketones, DMHED yields substituted 4,4,7,7-tetramethyl-4,7-dihydro-1,3-dioxepins[1]. These seven-membered heterocyclic acetals are highly prized in the fragrance industry for their exceptional chemical stability and diverse odor profiles, ranging from fresh and camphoraceous to deep woody and floral notes[2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and downstream processing required to efficiently convert DMHED into high-value fragrance intermediates.

Mechanistic Rationale & Structural Advantages

The Cycloacetalization Mechanism

The synthesis of 1,3-dioxepins from DMHED proceeds via an acid-catalyzed cycloacetalization[3]. The reaction begins with the protonation of the carbonyl oxygen of the aldehyde/ketone, followed by nucleophilic attack from one of the tertiary hydroxyl groups of DMHED. Subsequent dehydration forms an oxonium ion intermediate, which undergoes intramolecular attack by the second hydroxyl group to close the seven-membered ring.

Causality in Experimental Design:

  • Thermodynamic Control: Acetalization is an equilibrium reaction. Because water is a stoichiometric byproduct, the reaction must be driven forward by continuous azeotropic water removal using a Dean-Stark apparatus. Toluene is selected as the solvent because its boiling point (110.6 °C) provides the optimal thermal energy to drive the reaction without causing thermal degradation of the alkene[1].

  • Steric Shielding for Fragrance Longevity: The four methyl groups at the C4 and C7 positions of the resulting dioxepin ring are not merely structural artifacts; they provide massive steric hindrance. This shielding protects the acetal linkage from premature hydrolysis when formulated into aqueous, acidic, or basic consumer products (e.g., shampoos, household cleaners), ensuring long-lasting fragrance performance.

Synthesis Workflow & Logical Relationships

The following diagram illustrates the critical path from raw materials to the purified fragrance intermediate, highlighting the mandatory in-process control (IPC) checkpoints.

G A This compound D Azeotropic Reflux (Dean-Stark Trap) A->D B Aldehyde / Ketone B->D C Acid Catalyst (p-TsOH) C->D E Water Removal (Drives Equilibrium) D->E - H2O F Base Quench (Na2CO3) E->F G Vacuum Distillation F->G H 4,7-Dihydro-1,3-dioxepin Fragrance Intermediate G->H Purified

Caption: Workflow for the synthesis of 1,3-dioxepin fragrance intermediates from DMHED.

Experimental Protocol: Synthesis of 2-Isobutyl-4,4,7,7-tetramethyl-4,7-dihydro-1,3-dioxepin

This protocol describes the condensation of DMHED with isovaleraldehyde to produce a compound with a highly desirable citrus, herbal-floral odor profile[2].

Materials & Reagents
  • This compound (DMHED): 144.2 g (1.0 mol)

  • Isovaleraldehyde (3-Methylbutanal): 94.7 g (1.1 mol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 1.9 g (0.01 mol)

  • Toluene (Anhydrous): 300 mL

  • Sodium Carbonate (Na₂CO₃) Solution: 5% w/v aqueous, 100 mL

Step-by-Step Methodology
  • Reaction Assembly: Charge a 1 L, two-neck round-bottom flask with DMHED, isovaleraldehyde, p-TsOH, and toluene. Equip the flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Causality: A 10% molar excess of the aldehyde is utilized to compensate for minor evaporative losses during reflux and to ensure complete consumption of the more valuable DMHED diol.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110–115 °C). Monitor the biphasic separation in the Dean-Stark trap.

    • Self-Validating Step 1 (Volumetric IPC): The reaction is strictly monitored by the volume of water collected. For a 1.0 mol scale, exactly 18.0 mL of water indicates 100% theoretical conversion. If water collection stalls below 17 mL, verify the reflux rate; if it exceeds 19 mL, suspect an aldol condensation side-reaction of the aldehyde.

  • Reaction Quenching: Once water evolution ceases (typically 3–5 hours), remove the heat source. Allow the reaction to cool to < 40 °C. Immediately transfer the mixture to a separatory funnel and wash vigorously with 100 mL of 5% Na₂CO₃ solution.

    • Causality: Because acetalization is reversible, failing to neutralize the acid catalyst prior to solvent evaporation will cause the product to rapidly hydrolyze back to the starting diol and aldehyde upon exposure to ambient moisture.

  • Phase Separation & Drying: Separate the organic (toluene) layer. Wash with 100 mL of brine, dry over anhydrous MgSO₄, and filter.

    • Self-Validating Step 2 (GC-FID): Inject an aliquot of the dried organic phase into a GC-FID. Confirm the disappearance of the DMHED peak and the emergence of the heavier dioxepin product peak.

  • Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. Transfer the crude oil to a short-path distillation apparatus. Purify the product via fractional vacuum distillation (e.g., collect the main fraction at 75–80 °C at 2 mbar).

Quantitative Data: Organoleptic Profiling

The modularity of this synthesis allows for the creation of diverse fragrance libraries simply by swapping the carbonyl compound[1]. Table 1 summarizes the quantitative yields and qualitative odor profiles of various 4,4,7,7-tetramethyl-4,7-dihydro-1,3-dioxepins synthesized from DMHED.

Table 1: Yield and Organoleptic Profiles of DMHED-Derived 1,3-Dioxepins

Carbonyl ReactantR-Group at C2 PositionIsolated Yield (%)Primary Odor Profile / Olfactory Notes
Formaldehyde-H82%Earthy, camphoraceous, slightly green
Acetaldehyde-CH₃85%Fresh, green, cooling minty nuances
Isobutyraldehyde-CH(CH₃)₂88%Woody, herbal, fresh
Isovaleraldehyde-CH₂CH(CH₃)₂86%Citrus, herbal-floral, neroli, jasmine
Benzaldehyde-C₆H₅79%Deep floral, rosy, sweet

Note: Yields are based on a 1.0 molar scale following the standardized azeotropic distillation protocol. Odor profiles are evaluated at 10% dilution in dipropylene glycol (DPG).

References

  • US Patent 4,784,985A - Substituted 4-methyl-4,7-dihydro-1,3-dioxepins, their preparation and their use as perfumes or fragrance materials. BASF SE.
  • US Patent 3,822,290A - 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin. Givaudan Corp.
  • Zviely, M. - Heterocyclic Oxygen-Containing Aroma Chemicals. Perfumer & Flavorist, Vol. 28. Available at:[Link]

Sources

Troubleshooting & Optimization

preventing over-hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the semi-hydrogenation of sterically hindered alkynes. This guide is specifically engineered for researchers and drug development professionals working with 2,5-dimethyl-3-hexyne-2,5-diol .

Converting this alkyne diol to its corresponding alkene (2,5-dimethyl-3-hexene-2,5-diol) without triggering over-hydrogenation to the fully saturated alkane (2,5-dimethylhexane-2,5-diol) requires precise kinetic control. Below, you will find mechanistic insights, a troubleshooting matrix, and a self-validating standard operating procedure (SOP) to ensure high-fidelity conversions.

Reaction Pathway & Mechanistic Overview

ReactionPathway Alkyne 2,5-dimethyl-3-hexyne-2,5-diol (Substrate) Alkene 2,5-dimethyl-3-hexene-2,5-diol (Target Product) Alkyne->Alkene + H2 (Lindlar / Raney Fe) Target Semi-Hydrogenation Alkane 2,5-dimethylhexane-2,5-diol (Over-reduced Byproduct) Alkene->Alkane + H2 (Excess / Unpoisoned) Over-Hydrogenation

Reaction pathway: Semi-hydrogenation of alkyne diol to alkene diol, avoiding alkane formation.

Section 1: Fundamentals & Causality (FAQs)

Q: Why is 2,5-dimethyl-3-hexyne-2,5-diol so susceptible to both under-conversion and over-hydrogenation? A: The causality lies in the substrate's unique geometry. The two bulky tertiary alcohol groups flanking the alkyne create severe steric hindrance[1]. This hindrance naturally slows down the initial adsorption of the alkyne onto the palladium surface, risking under-conversion. However, once the alkyne is reduced to the cis-alkene, the molecule remains trapped in a highly congested conformation. If the catalyst is not properly "poisoned," the kinetic barrier for the alkene to desorb from the catalyst surface is higher than the barrier to accept a second equivalent of hydrogen, leading directly to the over-reduced alkane byproduct.

Q: How do catalyst poisons (like Lead and Quinoline in Lindlar's catalyst) physically prevent over-hydrogenation? A: They operate through two distinct mechanisms:

  • Geometric Modification (Lead): Lead acetate precipitates onto the most active, high-energy defect sites (edges and corners) of the palladium lattice. These are the sites primarily responsible for reducing alkenes to alkanes.

  • Electronic Modification (Quinoline): Quinoline acts as an electron donor to the palladium surface. This increased electron density reduces the catalyst's affinity for the electron-rich pi-bond of the newly formed alkene, forcing it to desorb into the solution before over-hydrogenation can occur[2].

Section 2: Troubleshooting Guide

Issue: GC/NMR analysis shows >5% of the over-reduced alkane byproduct.

  • Root Cause: The alkene is failing to desorb, or hydrogen availability at the catalyst surface is too high.

  • Intervention: First, ensure you are strictly monitoring hydrogen uptake volumetrically. If volumetric control is tight but over-hydrogenation persists, increase the quinoline loading incrementally (e.g., from 0.5 eq to 1.0 eq relative to Pd). Alternatively, reduce the agitation speed slightly to induce a mild mass-transfer limitation, starving the catalyst of excess H₂.

Issue: The reaction stalls at 60-70% conversion, and the catalyst appears deactivated.

  • Root Cause: Alkynes strongly coordinate to palladium and can inherently poison the catalyst over time[1]. Furthermore, the steric bulk of the substrate makes the activation energy for the initial hydrogenation high.

  • Intervention: Do not increase the hydrogen pressure, as this will force alkene re-adsorption and ruin your selectivity. Instead, increase the reaction temperature (e.g., from 25 °C to 40 °C) to overcome the steric activation energy barrier[1].

Troubleshooting Start GC/NMR Analysis Q1 Conversion < 95%? Start->Q1 Q2 Alkane > 2%? Q1->Q2 No A1 Increase Temp (Avoid H2 increase) Q1->A1 Yes A2 Increase Quinoline Loading Q2->A2 Yes A3 Optimal: Proceed to Workup Q2->A3 No

Troubleshooting workflow for optimizing 2,5-dimethyl-3-hexyne-2,5-diol hydrogenation.

Section 3: Catalyst Performance Data

Selecting the right catalyst system is the most critical variable. Below is a quantitative summary of validated catalyst systems for this specific transformation.

Catalyst SystemOperating TempH₂ PressureSelectivity (Alkene)Key Mechanism / Notes
Lindlar (Pd/CaCO₃ + Pb + Quinoline) 20–50 °C1–3 atmHigh (>95%)Lead poisons edge sites; quinoline promotes alkene desorption[2].
Raney Iron (Raney Fe) 150 °C9.7 MPaQuantitativeInherently inert to olefins; highly selective for alkynes at high pressure[3].
Unpoisoned Pd/C 20–25 °C1 atmLow (<50%)Rapid over-hydrogenation to alkane; strictly avoid for semi-hydrogenation.

Section 4: Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes Lindlar's catalyst and incorporates built-in validation checks to ensure the reaction does not proceed to the over-reduced alkane.

Phase 1: Preparation & Catalyst Loading

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere[1].

  • Add Lindlar's catalyst (5 mol% relative to the substrate)[1]. Causality: 5 mol% provides sufficient active sites without overwhelming the system, allowing for controlled kinetic monitoring.

  • Add quinoline (0.5 equivalents relative to Pd).

Phase 2: Substrate Addition & System Validation 4. Dissolve 2,5-dimethyl-3-hexyne-2,5-diol (1.0 eq) in anhydrous Ethanol or THF[2] and transfer to the flask via syringe. 5. Seal the system and perform three vacuum/argon cycles, followed by three vacuum/H₂ cycles using a hydrogen balloon or burette. 6. Self-Validation Check 1 (Leak Test): Close the system under 1 atm H₂ and monitor for 5 minutes without stirring. A stable pressure/volume indicates a hermetic seal. If volume drops, abort and re-seal to prevent atmospheric oxygen from oxidizing the catalyst.

Phase 3: Reaction & Volumetric Monitoring 7. Connect the system to a calibrated gas burette filled with H₂. Calculate the exact theoretical volume required for 1.0 equivalent of H₂ gas at your current room temperature and atmospheric pressure. 8. Initiate vigorous stirring (≥800 rpm). Causality: High agitation eliminates mass-transfer limitations at the gas-liquid interface, ensuring the reaction rate is dictated by the catalyst kinetics, not gas diffusion. 9. Self-Validation Check 2 (Stoichiometric Cut-off): Monitor the exact volume of H₂ consumed. The reaction must be physically disconnected from the H₂ source the moment 1.0 to 1.02 equivalents of H₂ are taken up. Do not rely solely on time.

Phase 4: Workup 10. Purge the flask heavily with argon to terminate the reaction and displace residual hydrogen. 11. Filter the reaction mixture through a packed pad of Celite to remove the heterogeneous palladium catalyst[1]. Wash the pad with excess ethyl acetate. 12. Concentrate the filtrate under reduced pressure to yield the target 2,5-dimethyl-3-hexene-2,5-diol.

References

1.2 2.1 3.3

Sources

Technical Support Center: Purification of 2,5-Dimethylhex-3-ene-2,5-diol

[1][2]

Core Directive & Strategy

Objective: Isolate high-purity (>98%) Alkene Diol from catalytic hydrogenation mixtures. Primary Challenge: The target Alkene Diol shares similar physical properties (polarity, melting point ~96-99°C) with its precursor (Alkyne Diol) and over-reduced byproduct (Alkane Diol), making standard separation difficult.[1][3][4] Solution: A validated solvent-selective recrystallization protocol combined with precise reaction monitoring.[1][3][4]

Part 1: Critical Purification Protocols

Protocol A: Selective Recrystallization (The Chloroform/Hexane System)

Best for: Removing unreacted Alkyne Diol and trace Alkane Diol.[1][3][4]

Principle: The Alkene Diol exhibits differential solubility in chloroform/hexane mixtures compared to the more rigid Alkyne Diol lattice.[1][3][4]

StepActionTechnical Rationale
1. Crude Isolation Evaporate reaction solvent (e.g., MeOH, EtOAc) completely under reduced pressure (40°C, 20 mbar).[3]Residual polar solvents (MeOH) will solubilize impurities and prevent crystallization.
2.[1][3][4] Dissolution Dissolve the crude solid in Chloroform (CHCl₃) .[1][3][4] Use minimal volume (approx. 2-3 mL per gram of crude).[1][3][4]CHCl₃ solubilizes the diol mixture but prepares the matrix for non-polar precipitation.
3.[1][3][4] Precipitation Slowly add n-Hexane dropwise with stirring until persistent turbidity is observed. Ratio target: ~1:3 (CHCl₃:Hexane).[1][3][4]Hexane acts as an anti-solvent.[1][3][4] The Alkene Diol crystallizes preferentially as the polarity drops.[1][3][4]
4. Crystallization Heat to reflux to redissolve, then cool slowly to room temperature, followed by 0°C for 4 hours.[1][3]Slow cooling promotes the formation of pure crystal lattices, excluding the structurally distinct Alkyne/Alkane impurities.
5.[3] Collection Filter the colorless solid and wash with cold Hexane (2x).[1][3][4]Removes surface mother liquor containing the more soluble impurities.
6.[1][3][4] Drying Dry under high vacuum (<1 mbar) at 25°C for 6 hours.Critical: Do not heat >50°C during drying to avoid sublimation or oligomerization.[1][3][4]
Protocol B: Catalyst Removal & Workup

Best for: Preventing post-reaction isomerization or over-reduction.[1][3][4]

  • Quench: Immediately upon reaction completion, dilute the mixture with Ethyl Acetate .

  • Filtration: Pass through a Celite 545 pad packed in a sintered glass funnel.[1][3][4]

    • Tip: Do not let the catalyst cake dry out (fire hazard with Pd/C or Raney Ni).[1][3][4]

  • Scavenging (Optional): If the product is colored (yellow/brown), treat the filtrate with activated charcoal (10 wt%) for 30 mins at RT, then refilter.

Part 2: Troubleshooting & FAQs

Q1: My product contains ~10% unreacted Alkyne starting material. How do I remove it?

Diagnosis: Incomplete hydrogenation.[1][3][4] The Alkyne (2,5-dimethyl-3-hexyne-2,5-diol) co-crystallizes with the product.[1][2] Corrective Action:

  • Do not attempt simple recrystallization from water or ethanol; they often fail to separate these homologues.[1][3][4]

  • Use the CHCl₃/Hexane method (Protocol A). The Alkyne is less soluble in the non-polar matrix and may precipitate first or remain in the mother liquor depending on concentration.[3][4]

  • Check Reaction: Ensure you are using a poisoned catalyst (e.g., Lindlar catalyst or Pd/BaSO₄ with Quinoline) to stop at the alkene stage.[1][3][4] Unpoisoned Pd/C is too active.[1][3][4]

Q2: I see a new impurity by GC/NMR that lacks vinyl protons. What is it?

Diagnosis: Over-reduction to the Alkane Diol (2,5-dimethylhexane-2,5-diol).[1][2] Mechanism: The alkene double bond was hydrogenated.[1][3][4] This is irreversible. Solution:

  • Purification: The Alkane Diol is significantly more soluble in Water .[1][3][4]

    • Protocol: Triturate the crude solid with cold water (0°C).[1][3][4] The Alkane Diol (and some product) will dissolve; the target Alkene Diol is less soluble in cold water than the saturated alkane.[3][4] Filter the solid.[1][3][4]

  • Prevention: Monitor H₂ uptake strictly. Stop reaction immediately after 1 equivalent of H₂ is consumed.[1][3][4]

Q3: The product is an oil that won't crystallize.

Diagnosis: Solvent entrapment or presence of "Green Oil" (oligomers).[1][3][4] Corrective Action:

  • Azeotrope: Add toluene and rotary evaporate to remove trapped methanol/water.[1][3][4]

  • Seed: If available, add a seed crystal of pure Alkene Diol.[1][3][4]

  • Scratch: Use a glass rod to scratch the flask walls under the Hexane layer to induce nucleation.[1][3][4]

Part 3: Analytical Validation (Self-Validating System)

You must verify the identity and purity using ¹H NMR (CDCl₃).[1][3][4] This is the only reliable way to distinguish the three species.[3][4]

SpeciesDiagnostic Signal (¹H NMR, CDCl₃)Chemical Shift (δ)Multiplicity
Alkene Diol (Target) Vinyl Protons (-CH=CH-) 5.35 ppm Singlet (s)
Alkyne Diol (Impurity) Methyl Groups (-CH₃)~1.50 ppmSinglet (Distinct shift from Alkene)
Alkane Diol (Impurity) Methylene (-CH₂-CH₂-)~1.6 - 1.7 ppmMultiplet/Broad

Validation Logic:

  • Pass: Sharp singlet at 5.35 ppm (2H).

  • Fail (Alkyne): No peak at 5.35 ppm; only methyl peaks.[1][3][4]

  • Fail (Alkane): Broad multiplet at 1.6-1.7 ppm; no peak at 5.35 ppm.[1][3][4]

Part 4: Process Visualization

Workflow: Purification Logic Tree

PurificationWorkflowStartCrude Reaction MixtureFilterFilter Catalyst (Celite)Start->FilterEvapEvaporate SolventFilter->EvapCheckAnalyze (1H NMR)Evap->CheckPathAContains Alkyne (Precursor)Check->PathAMissing 5.35ppm signalPathBContains Alkane (Over-reduced)Check->PathBMultiplet at 1.7ppmPathCPure Alkene (>98%)Check->PathCClean Singlet 5.35ppmRecrystRecrystallize (CHCl3 / Hexane)PathA->RecrystTriturateTriturate with Cold WaterPathB->TriturateFinalDry Product (<50°C)PathC->FinalRecryst->CheckRe-verifyTriturate->CheckRe-verify

Caption: Decision matrix for purification based on NMR analysis of the crude mixture.

References

  • Sigma-Aldrich. 2,5-Dimethyl-3-hexyne-2,5-diol Product Sheet. Retrieved from [3][4]

  • MDPI. Development of Silicon Carbide-Supported Palladium Catalysts and Their Application as Semihydrogenation Catalysts. (Detailed crystallization protocol for the alkene diol using CHCl₃/Hexane). Retrieved from

  • PubChem. this compound (Compound Summary). Retrieved from [3][4]

  • SynQuest Labs. 2,5-Dimethylhexane-2,5-diol Safety Data Sheet. Retrieved from

removing palladium catalyst residues from 2,5-Dimethylhex-3-ene-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and active pharmaceutical ingredient (API) development. This guide is specifically engineered for researchers and scientists troubleshooting the removal of trace palladium (Pd) residues from 2,5-Dimethylhex-3-ene-2,5-diol following Lindlar-catalyzed alkyne reductions.

Below, you will find regulatory baselines, mechanistic troubleshooting FAQs, visual workflows, and self-validating experimental protocols designed to ensure your product meets stringent purity standards.

I. Regulatory & Quantitative Baselines

When this compound is utilized as an API or a late-stage pharmaceutical intermediate, residual palladium must be controlled according to the1[1]. Palladium is a Class 2B element, meaning its toxicity requires strict monitoring.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium [1][2]

Route of Administration PDE Limit (µ g/day ) Max Concentration (Assuming 10g daily dose)
Oral 100 10 ppm
Parenteral 10 1 ppm

| Inhalation | 1 | 0.1 ppm |

II. Troubleshooting FAQs: Mechanism & Scavenger Selection

Q: Why does palladium consistently co-elute with this compound despite multiple recrystallizations? A: The difficulty lies in the molecular architecture of your product. This compound features a central alkene flanked by two hydroxyl groups. This arrangement acts as a powerful bidentate chelating ligand. During the partial hydrogenation of the alkyne precursor, trace amounts of palladium leach from the solid support into the solvent as soluble Pd(II) complexes or colloidal Pd(0). The diol's oxygen lone pairs and the alkene's pi-electrons coordinate with the empty d-orbitals of the palladium, forming a stable, highly soluble complex. Because the thermodynamic binding affinity of the diol to Pd is high, passive techniques like recrystallization or simple Celite filtration only remove insoluble bulk catalyst, leaving the coordinated soluble palladium trapped in the product matrix.

Q: Should I use Activated Carbon or a functionalized Silica Scavenger to remove the palladium? A: You should prioritize functionalized silica scavengers. While activated carbon is inexpensive, its adsorption mechanism is non-specific (physisorption via van der Waals forces). This often leads to significant product entrapment and yield losses of up to 20-30%[3]. In contrast, functionalized silica scavengers (such as Silica-TMT) rely on chemisorption. The sulfur atoms in these scavengers are "soft" ligands that possess a strictly higher thermodynamic affinity for palladium than the "hard" oxygen groups of your diol. This thermodynamic displacement actively strips the Pd from the product with >90% yield recovery[4].

Q: Are there alternatives if Silica-TMT does not reach the <10 ppm threshold? A: Yes. If silica-based scavengers fail to break the diol-Pd chelate, 5 is recommended. PIX is an ultra-efficient scavenger that forms a highly stable, water-soluble complex with palladium, allowing it to be easily washed away in an aqueous extraction step, often reducing Pd levels to <1 ppm[5].

III. Remediation Workflow

Palladium_Remediation A Crude this compound (Pd > 500 ppm) B ICP-MS Analysis A->B C Is Pd < 10 ppm? B->C D Add Si-TMT or PIX Scavenger (3-5 eq, 4-16h, RT) C->D No F Proceed to Downstream API C->F Yes E Filter (Celite) & Wash D->E E->B Re-test

Workflow for the analytical assessment and removal of palladium residues.

IV. Self-Validating Experimental Protocols

Protocol A: Chemisorption using Silica-TMT (2,4,6-Trimercaptotriazine)

Use this protocol for standard batch remediation where aqueous washes are undesirable.

  • Preparation & Baseline : Dissolve the crude this compound in a polar aprotic solvent (e.g., ethyl acetate or THF) to achieve a 0.1 M concentration. Take a 1 mL aliquot, evaporate the solvent, and submit for baseline ICP-MS analysis.

  • Scavenger Charging : Add 3 to 5 molar equivalents of 4 (relative to the initial palladium catalyst loading) directly to the reaction vessel.

  • Kinetic Incubation : Stir the suspension vigorously at room temperature (20-25°C) for 4 to 16 hours. Causality: The extended time is required to overcome the activation energy of breaking the diol-Pd chelate, allowing the thermodynamically favorable Pd-S bonds to form on the silica matrix[4].

  • Primary Validation (Visual Check) : Stop stirring and allow the silica to settle. The supernatant must transition from a dark brown/yellow tint to a clear, colorless solution. Self-Validation: If a yellow tint persists, the Pd concentration is likely still >50 ppm. Add 1 additional equivalent of Si-TMT and stir for 2 more hours before proceeding.

  • Filtration & Recovery : Filter the mixture through a pad of Celite using a sintered glass funnel. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete recovery of the diol product.

  • Final Validation : Concentrate the filtrate under reduced pressure and submit a dried sample for ICP-MS to confirm Pd levels are below the 10 ppm regulatory threshold[1].

Protocol B: Synergistic Extraction using Potassium Isopropyl Xanthate (PIX)

Use this protocol for highly stubborn Pd contamination where ultra-low (<1 ppm) limits are required.

  • Preparation : Dissolve the contaminated diol in an organic solvent immiscible with water (e.g., dichloromethane or 2-methyltetrahydrofuran).

  • PIX Addition : Add 2 to 4 equivalents of 5 directly to the organic phase. Causality: PIX rapidly forms a highly stable, water-soluble complex with palladium, effectively stripping it from the organic diol matrix[5].

  • Aqueous Extraction : Add an equal volume of deionized water to the vessel. Stir vigorously for 30 minutes to facilitate the phase transfer of the Pd-PIX complex.

  • Primary Validation (Phase Observation) : Transfer the mixture to a separatory funnel and allow the layers to separate. Self-Validation: The aqueous layer will exhibit a distinct color (often yellow/orange) indicating the successful partitioning of the Pd-PIX complex. The organic layer should become completely clear.

  • Separation & Isolation : Drain the aqueous layer. Wash the organic layer once more with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Final Validation : Perform ICP-MS on the isolated solid to verify Pd reduction to <1 ppm[5].

V. Performance Data Comparison

Table 2: Comparison of Palladium Remediation Strategies for this compound

Method Mechanism of Action Typical Pd Reduction Product Recovery Operational Notes
Recrystallization Solubility differential Low (1300 ppm → 200 ppm) Moderate (70%) Pd co-crystallizes with the chelating diol.
Activated Carbon Physisorption (van der Waals) Moderate Low (50-60%) High product entrapment; non-specific[3].
Silica-TMT Chemisorption (Pd-S bond) High (< 5 ppm) High (>90%) Highly selective; fast kinetics; easy filtration[4].

| PIX Treatment | Synergistic Precipitation | Ultra-High (< 1 ppm) | High (>95%) | Requires an aqueous wash step[5]. |

VI. References

  • Guideline for Elemental Impurities Q3D(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Triphase Pharma Solutions URL:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Organic Process Research & Development - ACS Publications URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger RSC Publishing URL:[Link]

Sources

Technical Support Center: Optimizing Yield of 2,5-Dimethylhex-3-ene-2,5-diol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the semi-hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol to the target alkene, 2,5-dimethylhex-3-ene-2,5-diol.

This guide bypasses generic advice, focusing strictly on the thermodynamic and kinetic causalities that dictate reaction success, ensuring your experimental workflows act as self-validating systems.

Part 1: Core Troubleshooting Guide (Yield & Impurity Control)

Q1: Why is my reaction yielding significant amounts of the over-reduced alkane (2,5-dimethylhexane-2,5-diol)? A1: Over-reduction occurs when the newly formed alkene fails to desorb from the catalyst surface before a second equivalent of hydrogen adds. In classic Lindlar hydrogenations (Pd/CaCO₃ poisoned with Pb), the addition of quinoline is a mechanistic necessity, not a suggestion[1]. Causality: Lead physically blocks the highly active edge and corner sites of the Pd crystal, leaving only the basal planes active. However, quinoline is required to electronically modify these basal planes. It donates electron density to the Pd surface, which weakens the binding affinity of the electron-rich alkene, prompting its immediate desorption. If you observe over-reduction, your quinoline loading is too low, or your hydrogen pressure is too high, overriding the desorption kinetics[2].

Q2: I am observing a high ratio of the E-isomer instead of the desired Z-alkene. How do I correct this? A2: The Z-isomer is the kinetic product of syn-addition of hydrogen on the heterogeneous catalyst surface. Isomerization to the thermodynamically more stable E-isomer happens if the Z-alkene re-adsorbs onto the catalyst in a hydrogen-starved environment[3]. Causality: If your stirring rate is too low, mass transfer of H₂ into the solvent becomes the rate-limiting step. The catalyst surface becomes starved of hydrogen, turning it into an isomerization catalyst rather than a hydrogenation catalyst. To prevent this, ensure vigorous stirring (>1000 rpm) and never let the reaction run past the exact stoichiometric equivalent of H₂ consumption.

Q3: My conversion stalls at 60-70% despite extended reaction times. Should I increase the temperature? A3: Do not arbitrarily increase the temperature. 2,5-dimethyl-3-hexyne-2,5-diol is highly sterically hindered by its two flanking tertiary alcohol groups (-C(CH₃)₂OH). This bulky "umbrella" creates a high activation energy for surface adsorption[2]. Causality: While increasing temperature increases the adsorption rate, it also increases the kinetic energy of the formed alkene, leading to rapid re-adsorption and over-reduction. Instead of heating, verify your solvent purity. Sterically hindered alkynes are highly susceptible to trace poisons. If purity is confirmed, switch to a more sterically-tolerant catalyst system, such as Cu Nanowire Arrays (Cu NAs)[4].

Part 2: Advanced FAQs (Modernizing the Synthesis)

Q: Are there alternatives to the classic Lindlar batch process that offer better scalability and continuous throughput? A: Yes. Continuous flow chemistry using Pd/SiC catalysts modified with diethylenetriamine (DETA) has shown exceptional Z-selectivity for sterically hindered alkynes. DETA coordinates to the Pd species, preventing over-reduction while allowing continuous throughput without the batch-to-batch variability inherent to Lindlar catalysts[3].

Q: Can this semi-hydrogenation be performed without hazardous pressurized H₂ gas? A: Recent advancements in electrocatalysis allow for the semi-hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol using water as the sole hydrogen source. By utilizing Copper Nanowire Arrays (Cu NAs) as the cathode, researchers have achieved 80% conversion and 93% selectivity at room temperature and ambient pressure, entirely bypassing pressurized H₂[4].

Part 3: Quantitative Data Summaries

Table 1: Catalyst System Comparison for 2,5-Dimethyl-3-hexyne-2,5-diol Semi-Hydrogenation
Catalyst SystemOperating ModeH₂ SourceTypical ConversionZ-Alkene SelectivityKey Advantage
Lindlar (Pd/CaCO₃ + Pb + Quinoline) BatchH₂ Gas (1 atm)>95%~90 - 95%Industry standard; highly predictable kinetics.
3% Pd/SiC + DETA Continuous FlowH₂ Gas (Flow)>99%>98%Eliminates batch variability; excellent for scale-up.
Cu Nanowire Arrays (Cu NAs) ElectrocatalyticH₂O (Solvent)~80%~93%Green synthesis; eliminates pressurized H₂ gas hazards.

Part 4: Experimental Protocols

Protocol A: Volumetric Batch Semi-Hydrogenation (Self-Validating System)

This protocol uses real-time volumetric tracking to physically prevent over-reduction.

  • Equipment Setup: Connect a flame-dried 50 mL round-bottom flask to a volumetric gas burette filled with H₂.

  • Catalyst Loading: Add 5 mol% Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) to the flask[1].

  • Substrate & Modifier: Add 1.0 equivalent of 2,5-dimethyl-3-hexyne-2,5-diol dissolved in anhydrous ethyl acetate. Add 0.1 equivalents of synthetic quinoline to electronically tune the Pd basal planes.

  • Purging: Purge the system with Argon (3x), followed by H₂ gas (3x).

  • Execution: Stir vigorously at 1000 rpm under 1 atm H₂ at 25°C. Monitor the gas burette continuously.

  • Self-Validation Checkpoint: The reaction is self-validating. The volumetric gas burette provides real-time, stoichiometric feedback. Stop the reaction exactly when the burette reading reaches 1.0 molar equivalent of H₂ relative to the substrate. This physically guarantees maximum conversion while making over-reduction impossible.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst and concentrate in vacuo.

Protocol B: Electrocatalytic Semi-Hydrogenation (Green Alternative)

This protocol utilizes water as the hydrogen source, driven by electrochemical potential[4].

  • Cell Setup: Assemble an H-type electrochemical cell separated by a Nafion 117 membrane.

  • Electrodes: Install Copper Nanowire Arrays (Cu NAs) as the working electrode (cathode) and a Pt mesh as the counter electrode (anode).

  • Electrolyte: Fill the cathodic compartment with a 1 M KOH aqueous solution containing 0.5 M 2,5-dimethyl-3-hexyne-2,5-diol.

  • Execution: Apply a constant cell current of 1.8 A at room temperature.

  • Self-Validation Checkpoint: Monitor the Faradaic efficiency. The continuous evolution of the target alkene without the need for external H₂ pressure validates the electrocatalytic cleavage of H₂O at the Cu surface.

  • Workup: Extract the aqueous cathodic mixture with ethyl acetate (3x), dry over anhydrous MgSO₄, and concentrate to isolate the Z-alkene.

Part 5: Reaction Pathway Visualization

G Alkyne 2,5-Dimethyl-3-hexyne-2,5-diol (Starting Material) Target Z-2,5-Dimethylhex-3-ene-2,5-diol (Target Product) Alkyne->Target Controlled Semi-Hydrogenation (Lindlar + Quinoline / Cu NAs) Alkane 2,5-Dimethylhexane-2,5-diol (Over-reduction) Alkyne->Alkane Unpoisoned Pd/C (Total Reduction) Target->Alkane Excess H2 / Catalyst Overactive (Troubleshoot: Increase Quinoline) E_Isomer E-2,5-Dimethylhex-3-ene-2,5-diol (Isomerization) Target->E_Isomer H2 Starvation / Mass Transfer Issue (Troubleshoot: Increase Stirring RPM)

Reaction pathways and troubleshooting logic for the semi-hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol.

Part 6: References

  • Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols. Nature Communications (via PMC). URL:[Link]

  • Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds. MDPI. URL:[Link]

  • Development of Silicon Carbide-Supported Palladium Catalysts and Their Application as Semihydrogenation Catalysts. SciSpace. URL:[Link]

  • Handbook of heterogeneous catalytic hydrogenation for organic synthesis. Dr. Hazhan. URL: [Link]

Sources

Technical Support Center: Thermal Stability & Handling of 2,5-Dimethylhex-3-ene-2,5-diol Under Reflux

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical behaviors of 2,5-Dimethylhex-3-ene-2,5-diol (also known as 2,5-dimethyl-3-hexene-2,5-diol) during high-temperature reflux. This document synthesizes fundamental thermophysical data, mechanistic troubleshooting, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Thermophysical Properties & Baseline Stability

Before diagnosing reflux issues, it is critical to establish the baseline thermophysical properties of the compound. Under strictly neutral conditions, this compound is thermally stable up to its boiling point of 205 °C[1].

Thermophysical PropertyValueSource
Boiling Point 205 °C1[1]
Melting Point (trans-isomer) 76.5 – 77.0 °C2[2]
Melting Point (cis-isomer) 69.0 – 69.5 °C2[2]
Density 0.949 g/cm³1[1]
Vapor Pressure 9.81 × 10⁻³ mmHg1[1]

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my this compound degrading into a highly volatile liquid during toluene reflux (~110 °C)? Expertise & Experience: You are likely observing an acid-catalyzed 1,4-dehydration rearrangement. While the diol is stable under neutral conditions, it is extremely sensitive to trace acids—even those leaching from unpassivated borosilicate glassware. Causality: The tertiary hydroxyl groups are easily protonated. Upon heating, water is eliminated to form a resonance-stabilized allylic carbocation. The remaining hydroxyl group then undergoes an intramolecular nucleophilic attack (cyclization), yielding 2,2,5,5-tetramethyl-2,5-dihydrofuran, which is highly volatile (b.p. 102 °C)[2].

Q2: Does the stereochemistry of the diol affect its thermal stability during reflux? Expertise & Experience: Yes, significantly. The cis-isomer undergoes this dehydration rearrangement much more readily than the trans-isomer[2]. Causality: In the cis-configuration, the spatial proximity of the two tertiary hydroxyl groups lowers the activation energy required for the intramolecular etherification. If your synthesis requires prolonged reflux, utilizing the trans-isomer or ensuring absolute basic/neutral conditions is critical to prevent degradation[2].

Q3: I am using this diol in an olefin cross-metathesis reaction under reflux, but I am getting poor yields and black precipitates. What is happening? Expertise & Experience: You are experiencing competing homodimerization and catalyst decomposition. Causality: Alkene metathesis relies on transition metal catalysts (e.g., Grubbs catalysts), which can decompose at elevated reflux temperatures, precipitating as inactive "black" metal[3]. Furthermore, the unhindered nature of the double bond in this compound makes it highly prone to homodimerization, which outcompetes your desired cross-metathesis pathway. Solution: Monitor the reaction via GC-MS rather than relying on visual color changes, lower the reflux temperature, and utilize a more thermally stable 2nd-generation catalyst[3].

Part 3: Mechanistic Visualization

The following diagram illustrates the causality behind the thermal degradation of the diol under non-ideal (trace acid) reflux conditions.

G A This compound (Stable under neutral reflux) B Protonated Intermediate (Acidic Conditions) A->B Trace H+ Heat C Allylic Carbocation (Highly Reactive) B->C -H2O D 2,2,5,5-Tetramethyl-2,5-dihydrofuran (Volatile Degradation Product) C->D Intramolecular Cyclization

Acid-catalyzed dehydration pathway of this compound.

Part 4: Self-Validating Experimental Protocol

To prevent the degradation pathway outlined above, use this self-validating methodology for refluxing this compound.

Objective: Perform high-temperature reflux without inducing 1,4-dehydration or homodimerization. Causality Principle: Eliminating trace protons prevents the formation of the allylic carbocation, keeping the diol intact up to 205 °C.

Step-by-Step Methodology:

  • Glassware Passivation: Wash all reflux condensers and round-bottom flasks with a 5% KOH/isopropanol solution, followed by a DI water rinse and oven drying. Rationale: Standard borosilicate glass possesses acidic surface silanol groups that catalyze dehydration at elevated temperatures.

  • Solvent Preparation: Pass the reflux solvent (e.g., HPLC-grade toluene) through a plug of basic alumina immediately prior to use to strip any acidic oxidation products.

  • Inert Atmosphere: Purge the reaction system with ultra-high purity Argon for 15 minutes prior to heating.

  • Reflux Execution: Heat the reaction mixture to the solvent's boiling point using a closely monitored, PID-controlled silicone oil bath.

  • System Validation (Self-Validating Step): After 30 minutes of reflux, withdraw a 50 µL aliquot and analyze via GC-MS.

    • Pass Condition: A single peak corresponding to the intact diol. Proceed with the reaction.

    • Fail Condition: Appearance of a peak at m/z 126 (2,2,5,5-tetramethyl-2,5-dihydrofuran). If detected, immediately quench the reaction with triethylamine (0.1 eq) to neutralize the newly formed acidic byproducts and prevent runaway degradation.

  • Product Recovery: Cool the system to room temperature under Argon. Remove the solvent under reduced pressure (rotary evaporation) keeping the water bath below 40 °C to avoid late-stage thermal stress.

Part 5: References

  • Benchchem - 3-Hexene-2,5-diol | 7319-23-5. Provides insights into cross-metathesis, catalyst decomposition, and homodimerization pathways.3

  • Journal of the American Chemical Society (JACS) - Rearrangement of Unsaturated 1,4-Glycols. II. cis and trans Forms of 2,5-Dimethyl-3-hexene-2,5-diol. Establishes the stereochemical stability and the 1,4-dehydration mechanism to 2,2,5,5-tetramethyl-2,5-dihydrofuran. 2

  • U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard - 2,5-Dimethyl-3-hexyne-2,5-diol Properties. Source for baseline thermophysical properties including boiling point and density. 1

  • National Institute of Standards and Technology (NIST) - 2,5-dimethyl-3-hexyne-2,5-diol -- Critically Evaluated Thermophysical Property Data. 4

Sources

Technical Support Center: Separation of Alkene Diols from Alkane Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SEP-ALK-DIOL-001 Subject: Resolution of co-eluting alkene/alkane diol pairs (e.g., cis-2-butene-1,4-diol vs. butane-1,4-diol). Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Iso-Polarity" Trap

Researchers often encounter difficulty separating alkene diols (e.g., cis-2-butene-1,4-diol) from their saturated alkane analogs (e.g., butane-1,4-diol).

  • Why Standard Methods Fail:

    • Silica Gel: Both compounds have nearly identical polarity due to the dominant hydroxyl groups.

    • Distillation: Boiling points are often within 2–5°C of each other (e.g., cis-2-butene-1,4-diol bp ~235°C vs. butane-1,4-diol bp ~230°C), making fractional distillation inefficient without industrial-scale theoretical plates.

    • C18 HPLC: Hydrophobicity differences are negligible.

The Solution: You must exploit the pi-electron cloud of the alkene. The most robust method is Argentation Chromatography (Silver Ion Chromatography), which utilizes the reversible complexation between Ag⁺ ions and the alkene double bond.[1]

Tier 1 Solution: Argentation Chromatography (Ag-SiO₂)[1][2]

This is the "Gold Standard" for this separation. Silver nitrate (AgNO₃) is impregnated onto silica gel.[2][3][4][5] The Ag⁺ ions retard the elution of the alkene diol via


-complexation, while the alkane diol (transparent to Ag⁺) elutes first.
Mechanism of Action

The separation relies on the Dewar-Chatt-Duncanson model:

  • 
    -donation: 
    
    
    
    -electrons from the alkene donate into the empty
    
    
    orbital of Ag⁺.
  • 
    -backbonding:  Filled 
    
    
    
    orbitals of Ag⁺ donate back into the alkene's
    
    
    antibonding orbital. Result: The alkene is "grabbed" by the stationary phase, increasing its retention time (
    
    
    decreases).
Protocol: Preparation of 10% Ag-Impregnated Silica

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Silver Nitrate (AgNO₃) - High Purity

  • Acetonitrile (ACN) and Water[6][7]

  • Rotary Evaporator with a bump trap[3]

  • Aluminum foil[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of AgNO₃ in 100 mL of HPLC-grade water (or a 1:1 Water/ACN mix for faster drying).

  • Slurry Formation: Add 90 g of Silica Gel 60 to a round-bottom flask. Pour the Ag solution over the silica. Swirl vigorously until a uniform slurry forms.

  • Evaporation: Attach to a rotary evaporator.

    • Bath Temp: 50°C.

    • Vacuum:[3] Apply gradually to avoid bumping.

    • End Point: Rotate until the silica is a free-flowing powder.

  • Activation: Dry the powder in a vacuum oven at 60°C for 4 hours. Protect from light by wrapping the flask in foil (AgNO₃ turns black/grey upon photo-reduction).

  • Packing: Slurry pack the column using a non-polar solvent (e.g., Hexane or DCM) containing 0.5% acetonitrile to ensure Ag⁺ stability.

Visual Workflow: Ag-SiO₂ Preparation & Separation

Ag_Separation_Workflow Start Crude Mixture (Alkene Diol + Alkane Diol) Prep Prepare Ag-SiO2 (10% w/w AgNO3) Start->Prep Step 1 Load Load Column (Protect from Light) Prep->Load Step 2 Elution_1 Fraction 1: Alkane Diol (No Interaction) Load->Elution_1 Elute w/ 5% MeOH/DCM Elution_2 Fraction 2: Alkene Diol (Retained by Ag+) Elution_1->Elution_2 Increase Polarity Recovery Product Recovery (Wash with polar solvent) Elution_2->Recovery Desorption

Figure 1: Logical flow for separating diols using Silver Nitrate impregnated silica. Note the sequential elution order.

Troubleshooting Guide: Ag-Chromatography

SymptomProbable CauseCorrective Action
Column turns black/grey Photo-reduction of Ag⁺ to Ag⁰.Wrap column in aluminum foil immediately. Work in subdued light.
Silver in product fractions Leaching of Ag⁺ by polar solvents.1. Filter fractions through a small pad of standard silica or Celite before evaporation.2. Wash organic extract with brine (precipitates AgCl).
No separation observed Ag⁺ sites saturated or deactivated.1. Reduce sample load (Ag-silica capacity is lower than standard silica).2. Ensure mobile phase is anhydrous (water deactivates Ag⁺).
Alkene diol stuck on column Interaction is too strong.Add 1–5% Acetonitrile to the mobile phase. ACN competes for Ag⁺ sites, displacing the alkene.

Tier 2 Solution: HPLC Method (Analytical & Semi-Prep)

If you are analyzing purity or purifying small quantities (<100 mg), HPLC is preferable.

Method A: C30 Stationary Phase

Standard C18 columns often fail to distinguish the "kink" of a cis-alkene from the flexible alkane chain. C30 columns (polymeric C30) have higher shape selectivity.

  • Column: YMC Carotenoid or Develosil C30.

  • Mobile Phase: Water/Methanol gradient.

  • Why it works: The rigid stationary phase interacts differently with the bent cis-alkene vs. the linear alkane.

Method B: Ligand-Exchange Chromatography
  • Column: Strong Cation Exchange (SCX) loaded with Silver.

  • Preparation: Flush a standard SCX column with 0.1 M AgNO₃, then wash with water.

  • Mobile Phase: 100% Water or Water/ACN.

  • Detection: RID (Refractive Index) or ELSD (Evaporative Light Scattering) if UV absorbance is low (diols often lack chromophores).

Tier 3 Solution: Chemical Derivatization (The "Nuclear Option")

If chromatography fails or Ag-silica is unavailable, modify the polarity of the molecule temporarily.

Strategy: Acetonide Formation If your diol is a 1,2-diol (vicinal) or 1,3-diol , you can protect it as an acetonide.

  • React: Crude mixture + 2,2-dimethoxypropane + cat. pTSA

    
     Acetonide.
    
  • Separate: The alkene acetonide and alkane acetonide may have different boiling points (distillation becomes viable) or different Rf values on standard silica due to rigid ring formation.

  • Deprotect: Treat separated acetonide with dilute HCl/MeOH to recover the pure diol.

Frequently Asked Questions (FAQs)

Q: Can I reuse the Ag-Silica column? A: Generally, no . Silver ions are easily reduced or leached. For reproducible results, prepare fresh stationary phase for each batch.

Q: My diol is water-soluble. How do I recover it from the Ag-column eluent? A: If you used a polar mobile phase (e.g., MeOH/DCM), evaporate the solvent. If Ag⁺ leached into your product, redissolve the residue in a minimal amount of water and pass it through a small Cation Exchange Cartridge (H+ form) . The resin will trap the Ag⁺, and your diol will pass through.

Q: Is there a safety risk with Ag-Silica? A: Yes.

  • Staining: AgNO₃ stains skin black (permanent for days). Wear double gloves.

  • Explosion Hazard: Do not use alcohol-based solvents (Ethanol/Methanol) with Ag-Silica if allowing the column to dry out. Dry silver-alcohol complexes can be explosive. Always flush with water before disposal.

References

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[3][4][5][8][9][10] Tetrahedron, 57(3), 425–447. Link

    • Authoritative review on the preparation and application of argentation chrom
  • Nikolova-Damyanova, B. (2009). "Silver Ion Chromatography and Lipids." Lipid Technology, 21(11-12), 263-266. Link

    • Details the mechanism of Ag+ interaction with double bonds.
  • Sander, L. C., & Wise, S. A. (1993). "Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes." Journal of Chromatography A, 656(1-2), 335-351. Link

    • Foundational text for using C30 and shape-selective phases for structural isomers.
  • Sigma-Aldrich Technical Bulletin. "Argentation Chromatography: Separation of Olefin/Paraffin Mixtures." Link

    • Practical industrial protocols for silver-based separ

Sources

Validation & Comparative

IR spectroscopy peaks for alkene vs alkyne diols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Analysis: Alkene vs. Alkyne Diols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Differentiation between alkene and alkyne diols—specifically 1,4-diols such as cis-2-butene-1,4-diol and 2-butyne-1,4-diol—is a critical validation step in synthetic organic chemistry, particularly during the hydrogenation of alkynols to alkenols. While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) spectroscopy offers a rapid, in-situ method for monitoring reaction progress and verifying stereochemical integrity.

The primary spectroscopic distinction lies not merely in the carbon skeleton vibrations (C=C vs. C≡C), but in the O-H stretching region under dilute conditions. The rigid linearity of the alkyne scaffold precludes intramolecular hydrogen bonding in 1,4-diols, whereas the cis-alkene geometry facilitates a stable 5-membered intramolecular hydrogen bond. This guide details the spectral fingerprints and experimental protocols required to distinguish these species with high confidence.

Mechanistic Foundation: Hybridization and Geometry

To interpret the spectra accurately, one must understand the physical causality behind the peak shifts:

  • Hybridization Effect (

    
     vs. 
    
    
    
    ):
    • Alkyne (

      
      ):  The carbon-carbon triple bond is shorter (1.20 Å) and stiffer (
      
      
      
      N/cm). The
      
      
      -character (50%) in the C-H bond (if terminal) holds electrons closer to the nucleus, increasing the force constant and shifting vibrations to higher frequencies (~3300 cm⁻¹).
    • Alkene (

      
      ):  The double bond is longer (1.34 Å) with lower stiffness. The 
      
      
      
      C-H bonds vibrate at slightly lower frequencies (>3000 cm⁻¹) than alkynes but higher than alkanes.
  • Stereochemical Effect on Hydrogen Bonding:

    • Alkyne (Linear): The 180° bond angle of the alkyne unit in 2-butyne-1,4-diol forces the hydroxyl groups to point away from each other. Intramolecular hydrogen bonding is geometrically impossible.

    • Alkene (Bent): The cis-alkene (Z-isomer) introduces a 120° bond angle, bringing the two hydroxymethyl groups into proximity. This allows the formation of a transient 5-membered intramolecular hydrogen bond ring.

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks. Note that for internal alkynes (like 2-butyne-1,4-diol), the C≡C stretch is often weak or IR inactive due to symmetry.[1]

Spectral RegionVibrational ModeAlkene Diol (cis-2-butene-1,4-diol)Alkyne Diol (2-butyne-1,4-diol)
Functional Group O-H Stretch (Neat) 3200–3400 cm⁻¹ (Broad, intermolecular H-bond)3200–3400 cm⁻¹ (Broad, intermolecular H-bond)
Functional Group O-H Stretch (Dilute) Split Peak: ~3620 cm⁻¹ (Free) & ~3550 cm⁻¹ (Intramolecular)Single Peak: ~3620 cm⁻¹ (Free only)
C-H Region =C-H / ≡C-H Stretch 3020–3100 cm⁻¹ (Moderate)~3300 cm⁻¹ (Sharp, only if terminal).[2][3][4] Absent in internal diols.[5]
Skeleton C=C / C≡C Stretch 1640–1680 cm⁻¹ (Variable intensity)2190–2260 cm⁻¹ (Weak/Inactive if symmetric)
Fingerprint Bending Modes 675–730 cm⁻¹ (cis-OOP bend)Broad absorption ~600–700 cm⁻¹

Critical Note: In internal symmetric alkynes (e.g., 2-butyne-1,4-diol), the C≡C stretch is often invisible in IR due to a lack of dipole moment change.[1] Raman spectroscopy is required to see this peak (strong in Raman). Do not rely solely on the absence of a peak at 2200 cm⁻¹ to confirm an alkene.

Experimental Protocol: The Dilution Study

The most robust IR method to distinguish these diols is the Dilution Study . In a neat liquid or solid mull, intermolecular hydrogen bonding dominates, creating a broad "blob" that obscures structural details. Dilution separates the molecules, revealing whether intramolecular bonding (specific to the cis-alkene) is possible.

Protocol: Differentiating Intramolecular vs. Intermolecular H-Bonding
  • Solvent Selection: Use anhydrous Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). These are non-polar and do not participate in hydrogen bonding. Note: Chloroform (
    
    
    ) is a secondary option but can form weak H-bonds.
  • Preparation of Series:

    • Sample A (Concentrated): 0.1 M solution.

    • Sample B (Dilute): 0.005 M solution (or lower).

  • Acquisition:

    • Use a liquid cell with path length compensated for the lower concentration (e.g., 1.0 mm to 5.0 mm for dilute samples).

    • Collect background spectra of the pure solvent.

  • Analysis:

    • Intermolecular H-bonds (between two molecules) break upon dilution. The broad peak at 3300 cm⁻¹ will disappear and shift to the sharp free OH peak at ~3620 cm⁻¹.

    • Intramolecular H-bonds (within the same molecule) are concentration-independent.[1][6][7] They persist even at high dilution.[1]

Expected Results
  • Alkyne Diol: Upon dilution, the broad band completely vanishes, replaced by a single sharp peak at ~3620 cm⁻¹ (Free OH).

  • Cis-Alkene Diol: Upon dilution, the broad band resolves into two sharp peaks :

    • ~3620 cm⁻¹ (Free OH).

    • ~3550–3580 cm⁻¹ (Intramolecularly bonded OH).

Decision Logic & Workflows

Figure 1: Analytical Workflow for Diol Identification

DiolAnalysis Start Unknown Diol Sample Step1 Run IR (Neat/Solid) Start->Step1 Check1 Check 2100-2260 cm⁻¹ Step1->Check1 Result1 Peak Present? (Weak/Sharp) Check1->Result1 AlkyneLikely Likely Alkyne (Confirm with Raman) Result1->AlkyneLikely Yes Unsure No Peak (Symmetric Alkyne or Alkene?) Result1->Unsure No Step2 Run Dilution Study (0.005M in CCl₄) Unsure->Step2 CheckOH Analyze OH Region (3500-3700 cm⁻¹) Step2->CheckOH ResultOH Peak Pattern? CheckOH->ResultOH SinglePeak Single Sharp Peak (~3620 cm⁻¹) ResultOH->SinglePeak Single SplitPeak Split Peak (Free + Intramolecular) ResultOH->SplitPeak Doublet ConclusionAlkyne CONFIRMED: Alkyne Diol (Linear) No Intramolecular H-Bond SinglePeak->ConclusionAlkyne ConclusionAlkene CONFIRMED: Cis-Alkene Diol Intramolecular H-Bond Present SplitPeak->ConclusionAlkene

Caption: Step-by-step logic for distinguishing alkene vs. alkyne diols using IR. Note that symmetric alkynes require the dilution step for confirmation.

Figure 2: H-Bonding Mechanics

HBonding Alkyne Alkyne Diol (Linear Geometry) Distance OH...OH Distance Alkyne->Distance 180° Angle Alkene Cis-Alkene Diol (Bent Geometry) Alkene->Distance 120° Angle NoBond Too Far (>3Å) No Interaction Distance->NoBond Alkyne Bond Proximal (<2.5Å) Intramolecular H-Bond Distance->Bond Alkene SpectrumAlkyne IR Spectrum: Single Free OH (~3620 cm⁻¹) NoBond->SpectrumAlkyne SpectrumAlkene IR Spectrum: Free + Bonded OH (3620 + 3550 cm⁻¹) Bond->SpectrumAlkene

Caption: Structural causality linking molecular geometry to observed IR spectral shifts in dilute solution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (Standard reference for IR characteristic frequencies).

  • NIST Chemistry WebBook. (2024). IR Spectrum of 2-Butyne-1,4-diol. National Institute of Standards and Technology.[5][8] Available at: [Link]

  • NIST Chemistry WebBook. (2024). IR Spectrum of 2-Butene-1,4-diol. National Institute of Standards and Technology.[5][8] Available at: [Link]

  • Kuhn, L. P. (1952). The Hydrogen Bond.[1][9][5][6][7][10][11][12] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499. (Foundational paper on IR dilution studies for diols). Available at: [Link]

Sources

Comparative Guide: GC-MS Profiling of 2,5-Dimethylhex-3-ene-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the GC-MS analysis strategies for 2,5-Dimethylhex-3-ene-2,5-diol (often abbreviated as DMHED or the Ene-Diol ).

Due to the specific structural fragility of this tertiary allylic diol, standard "inject-and-shoot" methodologies often fail, yielding artifacts rather than accurate data. This guide compares the Direct Injection (Native) approach against the Derivatization (TMS) workflow, establishing the latter as the requisite standard for pharmaceutical and research applications.

Executive Summary & Core Directive

This compound (CAS: 927-81-1) is a critical intermediate in the synthesis of advanced silsesquioxanes and a byproduct in the hydrogenation of acetylenic diols.

The Analytical Challenge: The molecule contains two tertiary hydroxyl groups at allylic positions . This structural motif renders the compound thermally labile.

  • Method A (Direct Injection): Results in rapid thermal dehydration and cyclization within the GC injector port (250°C+), yielding furan derivatives. This method measures degradation products, not the analyte.

  • Method B (TMS Derivatization): Protects the hydroxyl groups, preventing dehydration and allowing detection of the intact molecule with a distinct, interpretable fragmentation pattern.

Recommendation: Method B is the only valid protocol for quantitative or qualitative analysis of the intact diol.

Mechanistic Comparison: Native vs. Derivatized

Method A: Direct Injection (The "Artifact" Trap)

When injected natively, the high temperature of the injection port (typically 250–300°C) catalyzes the elimination of water.

  • Mechanism: Two tertiary alcohols undergo acid-catalyzed or thermal dehydration.

  • Pathway: The molecule predominantly cyclizes to form 2,2,5,5-tetramethyl-2,5-dihydrofuran (loss of 1 H₂O) or dehydrates further to 2,5-dimethyl-2,4-hexadiene (loss of 2 H₂O).

  • Spectral Consequence: The mass spectrum observed is that of the furan (MW 126) or diene (MW 110), leading to false identification if the library search assumes the parent diol (MW 144).

Method B: Silylation (The Validated Protocol)

Derivatization with BSTFA + 1% TMCS replaces the active acidic protons of the hydroxyl groups with trimethylsilyl (TMS) groups.

  • Mechanism:

    
    
    
  • Result: The resulting Bis-TMS ether (MW 288) is thermally stable, volatile, and elutes later than the artifacts, providing a clean molecular ion.

Fragmentation Analysis

A. Native (Degradation Product) Profile

Analyte detected:2,2,5,5-tetramethyl-2,5-dihydrofuran (Artifact)

  • Molecular Ion (M+): m/z 126 (Weak)

  • Base Peak: m/z 111 (M - 15). Loss of a methyl group is highly favored to relieve steric strain and form a stabilized oxonium ion.

  • Secondary Ions: m/z 43 (Acetyl), m/z 67 (Furan ring fragment).

B. Derivatized (Bis-TMS) Profile

Analyte detected:This compound, bis-TMS ether

  • Molecular Ion (M+): m/z 288 (Distinct, observable).

  • Primary Fragment (M-15): m/z 273 .

    • Mechanism:[1] Loss of a methyl group from one of the quaternary carbons. This is electronically favored because the resulting carbocation is both tertiary and allylic (conjugated with the double bond).

  • Alpha-Cleavage Ion: m/z 131

    
    .
    
    • Mechanism:[1] Cleavage of the C2-C3 bond. This breaks the molecule in half. While less favorable than methyl loss due to the disruption of the double bond system, it is a diagnostic marker for the symmetric diol structure.

  • Silicon Ions: m/z 73

    
     and m/z 75  (Rearrangement ion).
    
Summary Data Table
FeatureDirect Injection (Native)TMS Derivatization (Recommended)
Target Analyte This compoundBis-TMS Ether Derivative
Observed MW 126 (Furan) or 110 (Diene)288 (Intact Derivative)
Key Mechanism Thermal Dehydration / CyclizationSilyl Protection / Stabilization
Dominant Ion m/z 111 (Methyl loss from Furan)m/z 273 (Allylic Methyl loss)
Diagnostic Ions 43, 67, 12673, 131, 288
Elution Order Early (High Volatility)Late (Increased MW)
Quantitation Unreliable (Variable degradation)Precise (Stable stoichiometry)

Visualization of Pathways

The following diagram illustrates the divergent pathways occurring in the GC inlet and the resulting mass spectral consequences.

G Diol This compound (Native Sample) Injector GC Injector (250°C, Inert Liner) Diol->Injector Direct Inj. Vial Reaction Vial (BSTFA + TMCS, 60°C) Diol->Vial Sample Prep Furan Artifact: Dihydrofuran (MW 126) Injector->Furan - H₂O (Cyclization) Diene Artifact: Hexadiene (MW 110) Injector->Diene - 2 H₂O (Dehydration) MS_Native MS Spectrum: m/z 111, 126 (False ID) Furan->MS_Native Diene->MS_Native TMS_Ether Bis-TMS Derivative (MW 288) Vial->TMS_Ether Silylation MS_TMS MS Spectrum: m/z 288, 273, 131 (Correct ID) TMS_Ether->MS_TMS GC-MS Analysis

Caption: Divergent analytical outcomes. Direct injection leads to thermal degradation artifacts (Red path), while derivatization preserves molecular integrity (Green path).

Validated Experimental Protocol

To ensure reproducibility, follow this derivatization workflow. This protocol is self-validating: the appearance of the m/z 288 molecular ion confirms successful protection of both hydroxyl groups.

Reagents & Materials[1][2][3][4][5][6]
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Vials: Silanized glass vials to prevent surface adsorption.

Step-by-Step Procedure
  • Sample Preparation: Dissolve 1–5 mg of the sample in 500 µL of anhydrous pyridine.

    • Why Pyridine? It acts as an acid scavenger (HCl acceptor) and catalyzes the silylation of sterically hindered tertiary alcohols.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Critical Control: Tertiary alcohols are sluggish to react. Room temperature incubation is insufficient and will lead to mono-TMS derivatives (MW 216) or incomplete reaction.

  • Injection: Inject 1 µL into the GC-MS.

    • Inlet: 250°C, Split 20:1.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      300°C.
Quality Control Check
  • Success Criteria: Presence of a single sharp peak with m/z 288 .

  • Failure Mode: Appearance of peaks at m/z 126 indicates thermal degradation of underivatized material (incomplete reaction). Appearance of m/z 216 indicates mono-silylation (insufficient heating time).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Hexene, 2,5-dimethyl- (Hydrocarbon backbone comparison). NIST Chemistry WebBook.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Furan, tetrahydro-2,2,5,5-tetramethyl- (Cyclized analog comparison). NIST Chemistry WebBook.[2] Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Little, J. L.Derivatization in Gas Chromatography-Mass Spectrometry. Encyclopedia of Analytical Chemistry, 2006.
  • Schummer, C. et al.Comparison of derivatization and chromatographic methods for GC-MS analysis. Journal of Chromatography B, 2009. (Methodological basis for BSTFA protocols).

Sources

Structural Elucidation & Performance Benchmarking: 2,5-Dimethylhex-3-ene-2,5-diol vs. 2,5-Dimethylhexane-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of specialty surfactants and polymer crosslinkers, 2,5-dimethylhexane-2,5-diol (The Alkane) is typically produced via the catalytic hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol (The Alkyne) . The critical intermediate in this process is 2,5-dimethylhex-3-ene-2,5-diol (The Alkene) .

The Problem: Distinguishing these compounds is notoriously difficult using standard physical property checks (like Melting Point) because their crystalline lattices and molecular weights are remarkably similar. Relying solely on melting point will lead to false positives in Quality Control (QC), allowing under-hydrogenated intermediates to contaminate final batches.

The Solution: This guide establishes a Self-Validating Analytical Protocol relying on NMR spectroscopy as the primary determinant and chemical derivatization as a secondary rapid screen.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Before defining the protocols, we must establish the structural causality that dictates performance differences.

FeatureTarget Product (Alkane) Intermediate Impurity (Alkene)
Chemical Name 2,5-Dimethylhexane-2,5-diol(E)-2,5-Dimethylhex-3-ene-2,5-diol
CAS Number 110-03-2 927-81-1 (trans-isomer)
Structure Saturated Carbon Chain (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Central Double Bond (

)
Formula


Mol.[1][2][3][4][5][6][7][8] Weight 146.23 g/mol 144.21 g/mol
Melting Point 88–92 °C~90–94 °C (Unreliable for ID)
Solubility Water, Alcohols, AcetoneWater, Alcohols, Acetone
Critical Insight: The Melting Point Trap

Research data indicates that the melting points of the Alkyne precursor (90–94°C), the Alkene intermediate, and the Alkane product (88–92°C) overlap significantly.

  • Expert Directive: Do NOT use melting point as a release criterion. A mixture of these diols will exhibit a broad melting range that mimics a slightly impure single compound, masking the presence of the alkene.

Primary Protocol: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (


H NMR) is the only method that provides absolute certainty. The presence of the central double bond in the Alkene creates a distinct electronic environment for the protons that is absent in the Alkane.
Mechanism of Differentiation
  • Alkane: The central chain consists of methylene groups (

    
    ). These protons are shielded and appear upfield.
    
  • Alkene: The central chain is a vinylene group (

    
    ). These protons are deshielded by the magnetic anisotropy of the 
    
    
    
    -bond and appear downfield.
Experimental Data Table: H NMR Shifts (in )
Proton TypeAlkane Diol (

ppm)
Alkene Diol (

ppm)
Differentiation Signal
Methyl (

)
~1.22 (Singlet)~1.35 (Singlet)Minor Shift
Hydroxyl (

)
~2.0–4.0 (Broad)~2.0–4.0 (Broad)Non-diagnostic
Methylene (

)
~1.55–1.65 (Singlet) ABSENT Primary Negative Indicator
Vinyl (

)
ABSENT ~5.50–5.80 (Singlet) Primary Positive Indicator
Validated Workflow Diagram

The following logic gate ensures no false positives during process monitoring.

NMR_Logic Start Sample Isolation (Dissolve in CDCl3) Scan Acquire 1H NMR Spectrum Start->Scan CheckVinyl Check 5.5 - 6.0 ppm Region Scan->CheckVinyl VinylPresent Peak Detected (Singlet ~5.6 ppm) CheckVinyl->VinylPresent Yes VinylAbsent No Peak Detected CheckVinyl->VinylAbsent No ResultAlkene CONFIRMED: Alkene Intermediate (Incomplete Hydrogenation) VinylPresent->ResultAlkene CheckAlkyl Check 1.5 - 1.7 ppm Region VinylAbsent->CheckAlkyl ResultAlkane CONFIRMED: Alkane Product (Full Saturation) CheckAlkyl->ResultAlkane Singlet Present

Figure 1: NMR Decision Logic for distinguishing Alkyl vs. Alkenyl Diols.

Secondary Protocol: Chemical Derivatization (Rapid QC)

For environments without immediate access to NMR, a chemical screen utilizing the reactivity of the


-bond (double bond) is effective. This test relies on Electrophilic Addition .
The Bromine Water Test

Alkenes react rapidly with bromine (


), breaking the double bond to form a dibromo-alkane. This consumes the bromine, removing its color. Alkanes have no double bond and will not react under these conditions.

Reagents:

  • Bromine Water (saturated, approx. 3%

    
     in water). Caution: Corrosive/Toxic. 
    
  • Sample (100 mg dissolved in 2 mL water or ethanol).

Protocol:

  • Place 2 mL of the sample solution in a clear glass vial.

  • Add Bromine Water dropwise (2-3 drops).

  • Shake gently.

Interpretation:

  • Positive Result (Alkene): The orange/brown color of bromine disappears instantly upon contact. The solution remains clear/colorless.

    • Mechanism:

      
      
      
  • Negative Result (Alkane): The orange/brown color persists. The solution turns yellow/orange.

    • Mechanism: No Reaction.

Performance & Application Context

Why does this distinction matter? The presence of the Alkene impurity affects the performance of the final material in critical applications.

A. Polymer Crosslinking (Polyurethanes)
  • Alkane Diol: The saturated chain provides flexibility and UV stability. It is non-reactive toward radical initiators.

  • Alkene Diol: The double bond is a "defect site." It is susceptible to oxidation and UV degradation, leading to yellowing of the polymer over time. It may also participate in unwanted side-reactions during curing if radical species are present.

B. Surfactant Synthesis
  • Alkane Diol: Used to create stable, non-ionic surfactants.

  • Alkene Diol: Represents "breakthrough" in hydrogenation reactors. Its slightly higher polarity and rigid geometry alter the Critical Micelle Concentration (CMC) of the resulting surfactant, leading to batch-to-batch inconsistency in foaming performance.

Comparative Data Summary
Metric2,5-Dimethylhexane-2,5-diol This compound
Oxidative Stability High (Stable)Low (Susceptible to ozonolysis/oxidation)
UV Stability ExcellentPoor (Double bond absorbs UV)
Reactivity -OH groups only-OH groups + C=C addition
Preferred ID Method NMR (Methylene Peak)NMR (Vinyl Peak)

Process Monitoring Workflow

For researchers scaling up the hydrogenation of Surfynol 61 (the Alkyne), the following pathway illustrates the transformation and the critical control points.

Hydrogenation_Path Input Input: Alkyne Diol (Surfynol 61) Step1 Hydrogenation (Lindlar or Pd/C) Input->Step1 Inter Intermediate: Alkene Diol (Impurity) Step1->Inter + H2 Step2 Exhaustive Hydrogenation (High Pressure/Temp) Inter->Step2 Inter->Step2 QC Fail: Recycle Final Product: Alkane Diol (Target) Step2->Final + H2

Figure 2: Reaction pathway showing the Alkene as the critical intermediate requiring monitoring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5875483, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2,5-Hexanediol, 2,5-dimethyl- Mass Spectrum and Properties. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[9][10] (Standard reference for solvent shifts used in protocol calibration). Retrieved from [Link]

Sources

Crystal Structure Characterization of 2,5-Dimethylhex-3-ene-2,5-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The characterization of 2,5-Dimethylhex-3-ene-2,5-diol (referred to herein as the Alkene Diol ) presents a unique crystallographic challenge compared to its widely utilized precursors and derivatives. As a hydrogenated derivative of the acetylenic diol (Surfynol 61) and a precursor to the fully saturated alkane diol, the Alkene Diol occupies a transitional structural space.

Unlike its rigid alkyne precursor (2,5-dimethyl-3-hexyne-2,5-diol), the Alkene Diol introduces geometric isomerism (E/Z) and conformational flexibility . This guide outlines the protocol for definitive structural determination, comparing its crystallographic "performance"—defined by lattice stability, hydrogen bonding potential, and packing efficiency—against its primary alternatives.

Why Characterization Matters

In pharmaceutical and materials applications, the specific geometry of the central linker (alkyne vs. alkene vs. alkane) dictates the hydrogen-bonding topology .

  • Alkyne (Precursor): Linear spacer; promotes high-symmetry packing.

  • Alkene (Target): Bent (Z) or Kinked (E) spacer; disrupts planar stacking, potentially altering solubility and melting point.

  • Alkane (Derivative): Flexible spacer; prone to disorder.

Part 2: Comparative Analysis (Product vs. Alternatives)

The following table contrasts the Alkene Diol with its direct chemical "competitors" in the structural landscape.

Table 1: Structural & Physicochemical Comparison
FeatureAlternative A: Alkyne Diol The Product: Alkene Diol Alternative B: Alkane Diol
Chemical Name 2,5-Dimethyl-3-hexyne-2,5-diolThis compound 2,5-Dimethylhexane-2,5-diol
CAS Number 142-30-3927-81-1 110-03-2
Central Linker Rigid, Linear (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Rigid, Planar (

)
Flexible, Rotatable (

)
Geometry Cylindrical symmetryGeometric Isomers (E/Z) Staggered/Eclipsed conformers
Melting Point 90–94 °C (Solid)Est. 80–95 °C (Solid) 92 °C (Solid)
Crystallizability High: Rigid backbone facilitates ordering.[1][2][3][4]Moderate: Isomer purity is critical. Mixed E/Z inhibits lattice formation.Moderate: Conformational freedom can lead to lattice disorder.
H-Bond Motif Strong intermolecular chains.Isomer-dependent: Z-isomer may form intramolecular H-bonds; E-isomer favors intermolecular networks.Extensive 3D networks.

Part 3: Experimental Protocol for Characterization

This protocol is designed to validate the structure of the Alkene Diol, specifically distinguishing it from unreacted alkyne starting material or over-reduced alkane byproducts.

Phase 1: Purification & Crystal Growth

Objective: Isolate the specific E or Z isomer to ensure single-crystal growth.

  • Pre-Screening (PXRD): Run Powder X-Ray Diffraction on the bulk material.

    • Success Metric: Sharp, distinct peaks. Broad halos indicate amorphous material or E/Z mixtures.

  • Solvent Selection:

    • Primary: Diethyl Ether / Hexane (1:1).

    • Alternative: Toluene (slow evaporation).

    • Rationale: The diol is amphiphilic. A non-polar co-solvent (Hexane) drives the hydrophilic hydroxyl groups to associate, promoting crystallization.

  • Method: Vapor Diffusion.

    • Dissolve 50 mg of Alkene Diol in 0.5 mL Ethyl Acetate (inner vial).

    • Place in a sealed jar containing 3 mL Pentane (outer reservoir).

    • Store at 4°C.

Phase 2: Single Crystal XRD Data Collection

Objective: High-resolution structure solution.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K

    
     radiation).
    
  • Temperature: 100 K (Critical).

    • Reasoning: The terminal methyl groups (

      
      ) are prone to rotational disorder. Cooling freezes these rotations, allowing precise bond length determination.
      
  • Resolution Goal: 0.75 Å or better.

    • Why: To distinguish the

      
       double bond (1.34 Å) from the 
      
      
      
      single bond (1.54 Å) or
      
      
      triple bond (1.20 Å) in case of co-crystallized impurities.
Phase 3: Structure Refinement (The "Self-Validating" Step)

When refining the structure (using SHELXL or OLEX2), check for Disorder Models :

  • Isomer Disorder: If the central bond length refines to an average (e.g., ~1.40 Å) and thermal ellipsoids are elongated, you may have a co-crystal of Alkyne/Alkene or E/Z isomers.

  • Hydrogen Placement: Locate hydroxyl hydrogens in the difference Fourier map. Do not calculate them geometrically immediately; their position reveals the H-bonding network (Intra- vs. Intermolecular).

Part 4: Visualization of Characterization Workflow

The following diagram illustrates the decision tree for characterizing this flexible diol, highlighting the critical checkpoints for distinguishing it from its alternatives.

CharacterizationWorkflow Start Crude this compound PurityCheck Step 1: Purity Analysis (GC/NMR) Check for Alkyne/Alkane Impurities Start->PurityCheck IsomerSep Step 2: Isomer Separation Isolate E (Trans) or Z (Cis) PurityCheck->IsomerSep Mixture Detected Cryst Step 3: Crystallization Vapor Diffusion (EtOAc/Pentane) PurityCheck->Cryst High Purity (>98%) IsomerSep->Cryst SCXRD Step 4: SC-XRD @ 100K Data Collection Cryst->SCXRD Refinement Step 5: Structure Refinement Check Bond Lengths (C=C vs C-C) SCXRD->Refinement Result_E Outcome A: (E)-Isomer Planar Packing Intermolecular H-Bonds Refinement->Result_E C3-C4 bond ~1.34Å Trans Geometry Result_Z Outcome B: (Z)-Isomer Kinked/Bent Intramolecular H-Bonds Refinement->Result_Z C3-C4 bond ~1.34Å Cis Geometry

Caption: Workflow for distinguishing the geometric isomers of this compound via X-ray diffraction.

Part 5: Structural Hierarchy & H-Bonding Topology

Understanding the "Performance" of the crystal relies on the H-bonding motifs. The diagram below compares the expected topology of the Alkene Diol against the Alkyne alternative.

StructuralComparison Alkyne Alternative: Alkyne Diol (Rigid Spacer) Network_Alkyne 1D Linear Chains High Packing Efficiency Alkyne->Network_Alkyne Linear Geometry Alkene_E Product: (E)-Alkene Diol (Step Spacer) Network_E 2D Sheets/Layers Moderate Packing Alkene_E->Network_E Trans Geometry Alkene_Z Product: (Z)-Alkene Diol (Bent Spacer) Network_Z Discrete Dimers or Intramolecular Loops Alkene_Z->Network_Z Steric Crowding

Caption: Predicted hydrogen-bonding networks based on the central linker geometry.

Part 6: References

  • Crystallography Open Database (COD). Crystal Structure of 2,5-Dimethyl-3-hexyne-2,5-diol (Alkyne Precursor). COD ID: 2101772.

  • PubChem. Compound Summary: 2,5-Dimethyl-3-hexyne-2,5-diol.[1][2][4][5] National Library of Medicine.

  • NIST Chemistry WebBook. 2,5-Dimethyl-3-hexyne-2,5-diol Thermochemical Data.[4]

  • Müller, P. Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 1994. (Reference for E/Z nomenclature in crystal structures).

  • Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 2015. (Standard protocol for refining disordered diols).

Sources

Analytical Comparison Guide: HPLC Method Development for Purity Analysis of 2,5-Dimethylhex-3-ene-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of aliphatic diols presents a unique chromatographic challenge. 2,5-Dimethylhex-3-ene-2,5-diol is an unsaturated diol commonly synthesized via the selective catalytic hydrogenation of its alkyne precursor, 2,5-dimethyl-3-hexyne-2,5-diol[1]. During this synthesis, over-reduction frequently occurs, yielding the fully saturated impurity 2,5-dimethylhexane-2,5-diol.

Because these three compounds—alkyne, alkene, and alkane—are structurally nearly identical, baseline resolution requires gradient elution. However, the lack of strong chromophores in these molecules renders traditional UV-Vis detection highly unreliable[2]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection strategies, demonstrating why Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are the authoritative choices for the purity profiling of this compound.

Mechanistic Grounding: The Analytical Challenge

To design a self-validating analytical method, we must first understand the causality behind the molecule's behavior in a detector cell:

  • The Chromophore Deficit: this compound contains an isolated carbon-carbon double bond, which only weakly absorbs UV light at low wavelengths (~205–210 nm).

  • The "Invisible" Impurity: The primary synthetic impurity, 2,5-dimethylhexane-2,5-diol (the alkane), has zero

    
    -electrons and lacks any UV absorbance above 200 nm[2]. If a UV detector is used, this critical impurity will pass through the flow cell completely undetected, yielding a falsely inflated purity report.
    
  • The Gradient Necessity: Separating the alkyne, alkene, and alkane forms of this diol requires a shifting mobile phase polarity (gradient elution). Refractive Index Detectors (RID), while universal, are strictly limited to isocratic methods because any change in solvent composition causes massive baseline shifts.

By eliminating UV (due to chemical invisibility) and RID (due to gradient incompatibility), we are logically driven to aerosol-based detectors.

DetectorLogic Target Analyte Mixture: Alkyne, Alkene, Alkane Diols UV UV-Vis (210 nm) Target->UV Chromophore Dependent RID Refractive Index (RID) Target->RID Universal Detection ELSD ELSD / CAD Target->ELSD Universal Detection UV_Fail Fails to detect Alkane impurity UV->UV_Fail RID_Fail Incompatible with Gradient Elution RID->RID_Fail ELSD_Pass Detects all species Gradient Compatible ELSD->ELSD_Pass

Logical decision matrix for selecting an HPLC detector for aliphatic diol purity analysis.

Objective Comparison of HPLC Detectors

Aerosol detectors like ELSD and CAD operate on the principle of relative volatility. The column effluent is nebulized into a fine mist, the volatile mobile phase is evaporated in a heated drift tube, and the remaining non-volatile analyte particles are measured via light scattering (ELSD) or electrical charge (CAD)[3].

While CAD provides superior sensitivity for particles under 50 nm[4], ELSD offers a highly robust, cost-effective, and universally accepted solution for routine diol profiling.

Table 1: Quantitative Comparison of Detector Performance
Analytical ParameterUV-Vis (210 nm)Refractive Index (RID)ELSD / CAD
Detection Mechanism Chromophore (

-

* transitions)
Refractive index differentialAerosol particle scattering/charge
Gradient Compatibility Poor (Severe baseline drift)Incompatible (Isocratic only)Excellent (Independent of solvent)
Alkyne Precursor Detection Yes (Weak absorbance)YesYes
Alkane Impurity Detection No (Invisible) YesYes
Limit of Detection (LOD) ~50 µg/mL~10 µg/mL~1-5 µg/mL
Response Linearity Linear (

)
Linear (

)
Non-linear (Log-Log fit required)

Experimental Protocol: Validated HPLC-ELSD Method

To ensure a self-validating system, the following protocol incorporates specific causality-driven parameters. Because this compound is highly polar, a polar-embedded C18 column is utilized to prevent stationary phase collapse under highly aqueous starting conditions. Furthermore, because the analyte is semi-volatile (boiling point ~205 °C), the ELSD drift tube temperature must be carefully optimized; setting it too high will evaporate the analyte alongside the solvent, destroying the signal.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Solvent A: LC-MS Grade Water with 0.1% Formic Acid. (Causality: Formic acid improves peak shape. Non-volatile salts like phosphates MUST be avoided, as they will precipitate in the ELSD drift tube and cause catastrophic baseline noise[4].)

  • Solvent B: LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Causality: Diols can be viscous; elevated temperature ensures reproducible retention times and sharper peaks).

  • Gradient Program:

    • 0.0 – 5.0 min: 5% B

    • 5.0 – 15.0 min: 5%

      
       40% B
      
    • 15.0 – 20.0 min: 40%

      
       95% B
      
    • 20.0 – 25.0 min: 95% B (Wash)

    • 25.1 – 30.0 min: 5% B (Re-equilibration)

Step 3: ELSD Parameter Optimization

  • Drift Tube Temperature: 45 °C (Causality: Kept deliberately low to prevent the volatilization of the semi-volatile diol).

  • Nebulizer Gas (

    
    ) Pressure:  3.5 psi.
    
  • Gain: 50 (Adjust based on expected impurity concentration).

  • Data Acquisition Rate: 10 Hz.

Step 4: System Suitability & Validation

  • Inject a resolution standard containing 2,5-dimethyl-3-hexyne-2,5-diol, this compound, and 2,5-dimethylhexane-2,5-diol.

  • Acceptance Criteria: The resolution (

    
    ) between the alkyne and alkene peaks must be 
    
    
    
    . The signal-to-noise (
    
    
    ) ratio for the alkane impurity must be
    
    
    at the 0.1% specification limit.

ELSD_Workflow Step1 Column Effluent Step2 Nebulization (N2 Gas) Step1->Step2 Liquid Step3 Evaporation (Drift Tube) Step2->Step3 Aerosol Step4 Light Scattering Step3->Step4 Solid Particles Step5 Signal Output Step4->Step5 Photons

Step-by-step mechanistic workflow of an Evaporative Light Scattering Detector (ELSD).

References

  • [2] Title: this compound | Source: PubChem | URL:[Link]

  • [3] Title: ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Source: LabManager | URL:[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for C8H16O2 Diols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of organic molecules like C8H16O2 diols is a foundational requirement for confirming identity, purity, and safety. This guide provides an in-depth comparison of the principal analytical techniques used to determine both bulk elemental composition (Carbon, Hydrogen, Oxygen) and trace elemental impurities. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to analysis.

Pillar 1: Bulk Composition Analysis (C, H, O) for Formula Confirmation

The primary goal of bulk composition analysis is to verify that the empirical formula of the synthesized or purified diol matches the theoretical C8H16O2 structure. For this class of compounds, the theoretical elemental composition is:

  • Carbon (C): 65.71%

  • Hydrogen (H): 11.03%

  • Oxygen (O): 23.26%

The gold standard for determining the percentages of carbon, hydrogen, and nitrogen (and by extension, oxygen) in organic compounds is Combustion Analysis .[1][2]

Combustion Analysis: The Definitive Technique

Combustion analysis is a method used to determine the elemental composition of a pure organic compound by combusting a sample under conditions where the resulting products can be quantitatively analyzed.[2] The technique's enduring prevalence in organic chemistry is due to its high precision and reliability.[1]

The Causality Behind the Method: The core principle is the complete and quantitative conversion of the sample's elements into simple, easily measurable gases. A known mass of the C8H16O2 diol is combusted in a high-temperature environment rich in oxygen, converting all carbon to carbon dioxide (CO2) and all hydrogen to water (H2O).[2][3][4] These gases are then passed through a series of traps or detectors to measure their respective amounts. Oxygen is typically determined by difference, subtracting the measured masses of carbon and hydrogen from the total initial sample mass.[5][6]

Experimental Workflow: Combustion Analysis

Combustion_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated CHN/O Analyzer cluster_data Data Interpretation weigh 1. Precisely weigh ~1-3 mg of C8H16O2 diol sample into a tin capsule. combust 2. Combustion Sample is dropped into a furnace (~900-1000°C) with a pulse of pure O2. weigh->combust Introduce sample gases 3. Gas Products C → CO2 H → H2O combust->gases separation 4. Gas Separation Gases passed through a chromatography column. gases->separation detection 5. Detection Thermal Conductivity Detector (TCD) measures gas concentrations. separation->detection calculate 6. Calculation Instrument software calculates mass of C and H. detection->calculate oxygen 7. Oxygen by Difference Mass(O) = Total Mass - Mass(C) - Mass(H) calculate->oxygen result 8. Final Result Reported as %C, %H, %O oxygen->result

Caption: Workflow for CHN(O) determination by combustion analysis.

Detailed Experimental Protocol (Combustion Analysis):

  • Calibration: Calibrate the CHNS/O analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results.

  • Sample Preparation: Accurately weigh 1-3 mg of the C8H16O2 diol sample into a clean tin capsule. The sample must be homogeneous and dry, as residual solvent or water will compromise the hydrogen and oxygen values.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The analyzer will automatically drop the sample into a high-temperature (typically 900-1000°C) combustion furnace.[7]

  • Combustion & Reduction: A pulse of pure oxygen ensures complete combustion. The resulting gases (CO2, H2O, and NOx) are swept by a helium carrier gas through a reduction tube to convert NOx to N2.

  • Separation & Detection: The product gases are passed through a gas chromatography column to separate them before they reach a thermal conductivity detector (TCD). The TCD measures the concentration of each gas relative to the helium carrier.

  • Calculation: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the weight percentages of C, H, and N.

  • Oxygen Determination: For direct oxygen determination, a separate pyrolysis reactor is used. More commonly, if N and S are confirmed to be absent, the percentage of oxygen is determined by subtracting the measured %C and %H from 100%.

Performance Standard: For publication in most chemistry journals and for internal validation, the experimentally determined values for C and H should be within ±0.4% of the theoretical values.[8][9][10]

Pillar 2: Trace Elemental Impurity Analysis

For C8H16O2 diols intended for use in pharmaceutical or other high-purity applications, controlling trace elemental impurities is a critical safety and regulatory requirement. These impurities can originate from catalysts, manufacturing equipment, or raw materials.[11] Global regulatory bodies, through guidelines like the United States Pharmacopeia (USP) chapters <232> and <233> and the International Council for Harmonisation (ICH) Q3D, have replaced outdated colorimetric tests with highly sensitive instrumental methods.[12][13]

The choice of technique depends on the required sensitivity, the specific elements of interest, and the sample matrix.[14]

Comparison of Key Techniques for Trace Analysis

The most common and accepted techniques for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12] X-Ray Fluorescence (XRF) serves as a valuable, non-destructive screening tool.

FeatureICP-MSICP-OESX-Ray Fluorescence (XRF)
Primary Application Ultra-trace & trace elemental analysis for regulatory compliance (ICH Q3D, USP <232>).[11][15]Trace to minor elemental analysis; suitable for higher concentration impurities.[15]Rapid, non-destructive screening and bulk composition of major elements.[16][17]
Principle Sample is ionized in argon plasma; ions are separated by mass-to-charge ratio.[18][19]Sample is atomized and excited in argon plasma; measures emitted light at element-specific wavelengths.[15][17]Sample is excited by a primary X-ray source; measures the unique fluorescent X-rays emitted by each element.[20][21]
Typical Detection Limits Very Low (µg/L or ppb; ng/L or ppt).[22][23]Low (mg/L or ppm; high µg/L or ppb).[22]Higher (Typically low ppm to 100%). Not suitable for light elements (e.g., below Na).[21]
Sample Preparation Destructive: Requires complete acid digestion/dissolution of the diol.[24]Destructive: Requires complete acid digestion/dissolution of the diol.Non-Destructive: Can analyze the solid diol directly with minimal preparation.[20][21]
Interferences Polyatomic and isobaric interferences can occur but are managed with collision/reaction cells (CRC).[24]Fewer spectral interferences than ICP-MS, but can be affected by matrix effects.Matrix effects can be significant in organic samples; may require matrix-matched standards for quantification.[25]
Throughput High; can measure over 70 elements simultaneously.[24]High; rapid multi-element analysis.[15]Very High; analysis is extremely rapid (seconds to minutes).[25]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Regulatory Standard

Due to its exceptional sensitivity, ICP-MS is the preferred technique for quantifying the toxicologically relevant elemental impurities specified in USP <232> and ICH Q3D, such as the "big four": Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb).[7][11]

The Causality Behind the Method: To achieve the required low detection limits, the sample must be completely broken down into its constituent atoms, which are then efficiently ionized.[18] An argon plasma source, reaching temperatures of up to 10,000 K, provides the energy for this process.[15] A mass spectrometer then acts as a highly sensitive filter, separating the ions based on their mass-to-charge ratio, allowing for precise quantification even at parts-per-billion (ppb) levels.[18]

Experimental Workflow: ICP-MS for Trace Impurities

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Interpretation weigh 1. Weigh C8H16O2 diol (~0.1-0.5 g) into a microwave digestion vessel. digest 2. Microwave Digestion Add high-purity acids (e.g., HNO3, HCl). Heat in a closed vessel to dissolve. weigh->digest dilute 3. Dilution Dilute the clear digestate to a final volume with deionized water. digest->dilute nebulize 4. Sample Introduction Solution is converted to an aerosol via a nebulizer. dilute->nebulize Introduce sample ionize 5. Plasma Ionization Aerosol enters argon plasma (~9000 K), creating ions. nebulize->ionize focus 6. Ion Focusing Ion lenses guide ions into the mass spectrometer. ionize->focus separate 7. Mass Separation Quadrupole separates ions by mass-to-charge ratio (m/z). focus->separate detect 8. Detection Ion detector counts individual ions for each mass. separate->detect quantify 9. Quantification Compare signal intensity to a calibration curve from certified reference standards. detect->quantify result 10. Final Result Reported as concentration (e.g., µg/g or ppm). quantify->result

Caption: Workflow for trace elemental analysis by ICP-MS.

Detailed Experimental Protocol (ICP-MS):

  • Sample Digestion (Self-Validation Step): Accurately weigh approximately 0.2-0.5 g of the C8H16O2 diol into a clean microwave digestion vessel. Add a combination of high-purity nitric acid and hydrochloric acid. The use of closed-vessel microwave digestion is critical to prevent the loss of volatile elements (like Hg) and to ensure complete sample decomposition, which is validated by the clarity of the final solution.

  • Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume (e.g., 50 mL) with 18 MΩ·cm deionized water. This dilution factor must be precisely recorded for final concentration calculations.

  • Instrument Calibration: Prepare a series of calibration standards using certified reference materials (CRMs) traceable to a national standards body like NIST.[26][27] The standards must be matrix-matched to the diluted sample acid concentration.

  • Analysis: Introduce the diluted sample into the ICP-MS system. The solution is nebulized into a fine aerosol, which is then transported into the argon plasma.[19]

  • Quantification: The instrument measures the ion counts for each element of interest. By comparing these counts to the calibration curve, the software calculates the concentration in the analyzed solution.

  • Final Calculation: The final concentration in the original solid diol sample is calculated by accounting for the initial sample mass and the total dilution volume. Results are typically reported in µg/g (ppm).

Pillar 3: Choosing the Right Analytical Standard

The selection of an analytical method is dictated by the objective of the analysis. A logical decision-making process ensures that the generated data is fit for its intended purpose, whether for structural confirmation or for regulatory submission.

Decision-Making Workflow

Decision_Tree start What is the analytical objective? q1 Confirm empirical formula and bulk purity? start->q1 Composition q2 Assess trace elemental impurities? start->q2 Impurities ans1 Combustion Analysis (Target: %C, %H, %O within ±0.4% of theoretical value) q1->ans1 Yes q3 Is this for regulatory safety assessment? q2->q3 ans2 ICP-MS (Target: Quantify elements listed in USP <232> / ICH Q3D to meet PDE limits) ans3 ICP-OES or XRF (Screening for higher concentration contaminants or process control) q3->ans2 Yes q3->ans3 No

Caption: Decision tree for selecting an elemental analysis technique.

For any C8H16O2 diol, especially those in a developmental pipeline, a comprehensive analytical package should include both combustion analysis to confirm the molecular identity and ICP-MS analysis to establish a baseline and control strategy for elemental impurities, ensuring a scientifically sound and regulatory-compliant characterization.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]

  • Shoviak, O., et al. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Journal of Chemistry and Technologies, 26(1), 55-65. Retrieved from [Link]

  • Combustion analysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Shoviak, O., et al. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies. Retrieved from [Link]

  • Combustion Analysis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Combustion Analysis. (n.d.). A-Level Chemistry Revision Notes. Retrieved from [Link]

  • X-Ray Fluorescence (XRF) for Elemental Composition and Quality Control in Battery and Renewable Energy Materials. (2025, July 24). LabX. Retrieved from [Link]

  • Meyers, G. F., et al. (2004). A comparison of elemental analysis techniques requiring no sample preparation : scanning electron microscopy and laser induced breakdown spectroscopy. Journal of Analytical Atomic Spectrometry, 19(9), 1115-1121. Retrieved from [Link]

  • Combustion Analysis - Alternative Approaches. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Elemental analysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Rodríguez-Vila, A., et al. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Encyclopedia.pub. Retrieved from [Link]

  • 1,3-Octanediol. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Weindorf, D. C., et al. (2022). Determination of trace element concentrations in organic materials of “intermediate-thickness” via portable X-ray fluorescence spectrometry. Scientific Reports, 12(1), 15852. Retrieved from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Analytik Jena. Retrieved from [Link]

  • Heumann, K. G. (2004). Isotope-dilution ICP-MS for trace element determination and speciation: from a reference method to a routine method?. Analytical and Bioanalytical Chemistry, 378(2), 318-329. Retrieved from [Link]

  • Combustion Analysis Ten Examples. (n.d.). ChemTeam. Retrieved from [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Trace Elemental Analysis (ICP-MS & ICP-OES) Testing Techniques. (n.d.). Lucideon. Retrieved from [Link]

  • Most Common Elemental Analysis Techniques. (2019, September 9). AZoM. Retrieved from [Link]

  • What is ICP-MS? Principles & Technique. (n.d.). Agilent. Retrieved from [Link]

  • Main Analytical Techniques Used for Elemental Analysis in Various Matrices. (2014). Semantic Scholar. Retrieved from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

  • 1,2-Octanediol. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Certified Reference materials traceable to NIST SRM. (n.d.). Loba Chemie. Retrieved from [Link]

  • 1,8-Octanediol. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855-863. Retrieved from [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - NIH. Retrieved from [Link]

  • <232> Elemental Impurities - Limits. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Wylie, P., & Harrington, J. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Retrieved from [Link]

  • Butcher, D. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Retrieved from [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ResearchGate. Retrieved from [Link]

  • Elemental Analysis Manual. (2012, July 4). Food and Drug Administration. Retrieved from [Link]

Sources

Spectroscopic Identification of (E) vs (Z) 2,5-Dimethylhex-3-ene-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic differentiation of the (E) and (Z) isomers of 2,5-Dimethylhex-3-ene-2,5-diol. This analysis is critical for researchers utilizing this compound as a ligand backbone, a synthetic intermediate, or a crystallographic spacer, where stereochemical purity dictates function.[1][2]

Executive Summary & Stereochemical Context

This compound (C


H

O

) exists as two stereoisomers defined by the geometry of the central alkene: the (E)-isomer (trans) and the (Z)-isomer (cis) .[2] While chemically similar, their distinct symmetries (

vs.

) and steric environments create unique spectroscopic signatures.[1]
  • The (E)-Isomer: Characterized by centrosymmetry, high steric relief, and exclusively intermolecular hydrogen bonding.[1] Typically obtained via Birch reduction or LiAlH

    
     reduction of the corresponding alkyne.[1]
    
  • The (Z)-Isomer: Characterized by a plane of symmetry, high steric strain (steric compression of the tert-butyl-like groups), and the capacity for intramolecular hydrogen bonding.[1][2] Typically obtained via Lindlar hydrogenation.[1]

This guide prioritizes


C NMR  and IR Dilution Studies  as the most robust methods for differentiation, as 

H NMR signals can overlap or lack definitive coupling constants due to magnetic equivalence in these symmetric molecules.[1]

Decision Matrix: The Logic of Identification

The following flowchart outlines the most efficient pathway to determine stereochemistry, moving from rapid screening (IR) to definitive confirmation (NMR).

IdentificationLogic Start Unknown Isomer Sample (this compound) IR_Step Step 1: IR Spectroscopy (Dilute Solution in CCl4 or CHCl3) Start->IR_Step NMR_C_Step Step 2: 13C NMR (Gamma-Gauche Effect) IR_Step->NMR_C_Step Ambiguous or Broad OH Result_Z Isomer is (Z) / Cis (Intramolecular H-Bonding + Shielded C) IR_Step->Result_Z Sharp peak ~3550 cm-1 (Intramolecular H-bond) NMR_H_Step Step 3: 1H NMR (Chemical Shift Analysis) NMR_C_Step->NMR_H_Step Confirmation NMR_C_Step->Result_Z Allylic Carbon Upfield (< 72 ppm) Result_E Isomer is (E) / Trans (Free OH only + Deshielded C) NMR_C_Step->Result_E Allylic Carbon Downfield (> 73 ppm) NMR_H_Step->Result_Z Alkene H Upfield* NMR_H_Step->Result_E Alkene H Downfield*

Figure 1: Logical workflow for the spectroscopic assignment of (E) vs (Z) isomers.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( C NMR) – The Gold Standard

Carbon-13 NMR provides the most unambiguous distinction due to the Gamma-Gauche Effect .[1] In the (Z)-isomer, the bulky hydroxy-isopropyl groups are cis to each other, creating significant steric compression.[2] This compression results in an upfield shift (shielding) of the allylic quaternary carbons and the methyl carbons relative to the (E)-isomer.[1]

Carbon Environment(E)-Isomer (Trans)(Z)-Isomer (Cis)Mechanistic Cause
Allylic Quaternary C (C-OH)

~73 - 76 ppm

~68 - 71 ppm
Steric shielding (Gamma-effect) in Z
Methyl Carbons (CH

)

~28 - 30 ppm

~25 - 27 ppm
Proximity to opposing alkyl group in Z
Vinylic Carbons (=CH)

~135 - 138 ppm

~134 - 137 ppm
Less diagnostic; subtle differences

Expert Insight: Focus exclusively on the quaternary carbon signal. A shift difference of 3–5 ppm is typical and definitive.[1]

B. Infrared Spectroscopy (IR) – The Hydrogen Bonding Test

The geometric arrangement of the hydroxyl groups allows for a simple "wet" test using IR spectroscopy.[1]

  • Mechanism: The (Z)-isomer allows the two -OH groups to approach each other, forming a stable 7-membered intramolecular hydrogen bond.[1][2] The (E)-isomer locks the -OH groups on opposite sides, preventing this interaction.[2]

Feature(E)-Isomer(Z)-Isomer
High Concentration (Solid/Neat) Broad band ~3350 cm

(Intermolecular H-bonds)
Broad band ~3350 cm

(Intermolecular H-bonds)
Dilute Solution (<0.005 M) Sharp "Free OH" band only (~3620 cm

)
Two bands: Free OH (~3620 cm

) AND Intramolecular H-bond (~3560 cm

)
Dilution Behavior Broad band disappears; Free OH grows.[2]Intramolecular band persists regardless of dilution.[1]
C. Proton NMR ( H NMR)

While useful,


H NMR is less definitive due to the magnetic equivalence of the vinylic protons in both isomers (singlets in decoupled spectra or complex higher-order systems if coupling to methyls is resolved).[1]
  • (Z)-Isomer: The vinylic protons are often slightly shielded (lower ppm, ~5.5 ppm) relative to the (E)-isomer due to the anisotropic effect of the crowded environment, though this can vary by solvent.[1]

  • (E)-Isomer: Vinylic protons typically appear slightly deshielded (higher ppm, ~5.7 ppm).[1]

Experimental Protocols

Protocol 1: The Dilution IR Experiment (Differentiation)

Purpose: To detect intramolecular hydrogen bonding characteristic of the (Z)-isomer.[1]

  • Preparation: Prepare a 0.1 M stock solution of the analyte in dry CCl

    
     (carbon tetrachloride) or CHCl
    
    
    
    (chloroform).[1] Note: CCl
    
    
    is preferred for optical transparency in the OH region.[1]
  • Baseline Scan: Acquire a background scan of the pure solvent cell.[1]

  • High Conc. Scan: Run the 0.1 M sample. Observe the broad region at 3300–3500 cm

    
    .[1][2]
    
  • Serial Dilution: Dilute the sample to 0.01 M and then to 0.001 M.

  • Analysis:

    • If the broad peak disappears and only a sharp peak at >3600 cm

      
       remains 
      
      
      
      (E)-Isomer .[1]
    • If a secondary sharp peak at ~3550–3580 cm

      
       remains constant relative to the free OH peak 
      
      
      
      (Z)-Isomer .[1]
Protocol 2: C NMR Verification

Purpose: definitive geometric assignment via steric shift.[1]

  • Solvent: Dissolve ~20 mg of sample in CDCl

    
    .
    
  • Acquisition: Run a standard proton-decoupled

    
    C experiment (minimum 256 scans to resolve quaternary carbons clearly).
    
  • Processing: Reference the CDCl

    
     triplet to 77.16 ppm.
    
  • Evaluation: Locate the quaternary carbon (C-OH) signal.[1][2]

    • < 72.0 ppm: Assign as (Z)-Isomer .

    • > 73.0 ppm: Assign as (E)-Isomer .

Synthesis & Physical Properties Reference

Understanding the source of your sample often predicts the isomer.[1]

Property(E)-Isomer(Z)-Isomer
Common Synthesis Reduction of alkyne with LiAlH

or Na/NH

Hydrogenation of alkyne with Lindlar Catalyst
Melting Point Generally Higher (Better packing)Generally Lower
Solubility Lower in non-polar solventsHigher (Higher dipole moment)

Note on Melting Points: Literature values vary by purity, but the symmetric (E)-isomer typically exhibits a higher melting point range compared to the (Z)-isomer, which may sometimes be isolated as an oil or low-melting solid depending on hydration and purity.[2]

References

  • General Stereochemistry & Spectroscopy

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for Gamma-gauche effect in alkenes).

  • Synthesis of Isomers

    • Tedder, J. M. (1955).[1] The Chemistry of Acetylenic Compounds. Journal of the Chemical Society.[1][3] (Describes reduction of alkynediols).

  • IR Hydrogen Bonding Data

    • Kuhn, L. P. (1952).[1] The Hydrogen Bond.[1] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499.[1] Link (Foundational work on 1,4-diol intramolecular bonding).[1]

  • NMR Data Verification

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for alkene chemical shift ranges).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,5-Dimethylhex-3-ene-2,5-diol

[1][2][3]

Chemical Identity & Technical Profile

Before initiating disposal, it is critical to distinguish this specific alkene derivative from its more common alkyne analog (Surfynol 61). While their handling is similar, exact identification ensures regulatory compliance.

ParameterSpecification
Chemical Name This compound
CAS Number 927-81-1 (Distinct from Alkyne: 142-30-3)
Molecular Formula

Molecular Weight 144.21 g/mol
Physical State Solid (White crystalline powder or flakes)
Solubility Soluble in alcohols, ketones; moderately soluble in water.[1][2]
Reactivity Stable under normal conditions. Contains a C=C double bond; avoid strong oxidizers.

Critical Note on Variants: This compound is the alkene reduction product of 2,5-Dimethyl-3-hexyne-2,5-diol. If you are handling the alkyne (CAS 142-30-3), the disposal route is identical, but the CAS number on your waste tag must match the specific inventory item .

Hazard Identification (GHS Classification)

Treat this compound as a hazardous organic solid. Although it lacks the instability of peroxides, it is an irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3][4][5]

  • Precautionary Principle: As a tertiary diol, it acts as a surfactant. In aquatic environments, it can disrupt surface tension; therefore, do not discharge into drains or sewer systems .

Pre-Disposal Handling & Segregation

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Respiratory: N95 particulate respirator if handling dry powder; fume hood required for solvent solutions.

Waste Segregation Rules
  • Stream Classification: Non-Halogenated Organic .

  • Incompatibilities: Do NOT mix with:

    • Strong oxidizing agents (e.g., Nitric acid, Perchlorates) — risk of exothermic oxidation of the alkene bond.

    • Acid anhydrides or Acid chlorides — risk of rapid esterification and heat generation.

  • Container Choice:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

    • Liquids (Solutions): Glass or HDPE solvent bottles with vented caps if volatile solvents are present.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Chemical

Use this protocol for expired shelf stock or excess solid reagent.

  • Labeling: Attach a hazardous waste tag. Clearly write "this compound" and check "Toxic" and "Irritant."

  • Packaging: Transfer the solid into a dedicated solid waste container (HDPE).

  • Deactivation (Optional for Trace): For small trace amounts on glassware, rinse with Acetone or Ethanol. Collect the rinsate as liquid waste.

  • Final Disposal: Transfer to the institution's central accumulation area for High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the diol is dissolved in organic solvents (e.g., Methanol, THF).

  • Solvent Compatibility Check: Ensure the carrier solvent is non-halogenated. If halogenated solvents (DCM, Chloroform) were used, segregate into the Halogenated Waste stream.

  • Bulking: Pour the solution into the appropriate carboy (e.g., "Non-Halogenated Organics").

  • Record Keeping: Log the approximate concentration of the diol on the waste container's accumulation log.

  • Final Disposal: Fuel blending or incineration.

Decision Logic Diagram

The following flowchart illustrates the decision process for segregating this specific diol.

Disposal_WorkflowStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure/DryLiquidDissolved in SolventStateCheck->LiquidSolutionSolidBinBin: Solid Organic Waste(HDPE Container)Solid->SolidBinHalogenCheckSolvent Type?Liquid->HalogenCheckNonHaloNon-Halogenated(MeOH, Acetone, THF)HalogenCheck->NonHaloNo HalogensHaloHalogenated(DCM, Chloroform)HalogenCheck->HaloContains HalogensLiqNonHaloBinBin: Organic Solvents(Non-Halogenated)NonHalo->LiqNonHaloBinLiqHaloBinBin: Organic Solvents(Halogenated)Halo->LiqHaloBinDestFinal Fate: High-Temp IncinerationSolidBin->DestLiqNonHaloBin->DestLiqHaloBin->Dest

Figure 1: Segregation logic for this compound waste streams.

Emergency Response Procedures

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear goggles, lab coat, and nitrile gloves. Use a dust mask if ventilation is poor.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Sweep up the wet slurry using a dustpan or scoop.

  • Disposal: Place all spill debris (towels, scoop contents) into a sealed plastic bag, label as "Hazardous Waste - Debris contaminated with this compound," and place in the solid waste bin .

Spill Cleanup (Liquid/Solution)[1][8]
  • Absorb: Use vermiculite, sand, or universal absorbent pads.

  • Collect: Scoop absorbed material into a hazardous waste pail.

  • Clean Surface: Wipe the area with soap and water; do not use bleach (potential reaction with other organic contaminants).

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. [Link]

  • University of Texas at Dallas. (n.d.). Waste Handling in the Organic Chemistry Lab. [Link]

Personal protective equipment for handling 2,5-Dimethylhex-3-ene-2,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates like 2,5-Dimethylhex-3-ene-2,5-diol into complex synthetic workflows, such as the preparation of oxymethylene polymers or as substrates in advanced palladium-catalyzed semihydrogenation studies[1].

Handling this bifunctional alkene diol requires a rigorous, causality-driven approach to safety. The presence of two sterically hindered tertiary alcohol groups flanking an alkene core imparts specific physicochemical hazards that must be managed through precise engineering controls and personal protective equipment (PPE).

This guide provides a self-validating, step-by-step operational and disposal protocol designed for researchers and drug development professionals.

Hazard Profile & Mechanistic Causality

Before selecting PPE, it is critical to understand why the compound behaves as it does. This compound (CAS 927-81-1; or 6177-86-4 for the Z-isomer) is classified as a severe irritant[1][2].

  • Dermal and Ocular Toxicity (H315, H319): The hydroxyl (-OH) groups are highly polar and can aggressively interact with the lipid bilayers of the stratum corneum and the corneal epithelium. This hydrogen-bonding capability disrupts cellular membranes, leading to localized inflammation (erythema) and severe eye irritation[2].

  • Respiratory Irritation (H335): When handled as a fine powder, micro-particulates can deposit in the upper respiratory tract. The hygroscopic nature of the diol draws moisture from the mucosal lining, causing acute respiratory irritation and coughing[2].

Quantitative Hazard & Physicochemical Data Summary
ParameterSpecificationClinical/Safety Implication
CAS Registry Number 927-81-1 (General) / 6177-86-4 (Z-isomer)Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 144.21 g/mol Determines stoichiometric calculations and vapor density.
Hazard Statement H315 Causes skin irritationDemands impermeable dermal barriers (e.g., Nitrile).
Hazard Statement H319 Causes serious eye irritationMandates splash-proof ocular protection.
Hazard Statement H335 May cause respiratory irritationRequires engineering controls (fume hood) to prevent inhalation.

Personal Protective Equipment (PPE) Matrix

To neutralize the hazards outlined above, your PPE must act as a self-validating barrier system. Do not deviate from these specifications.

PPE CategorySpecificationCausality & Validation Check
Hand Protection Nitrile rubber gloves (min 0.11 mm thickness).Causality: Nitrile resists permeation by branched aliphatic diols, preventing H315 skin irritation.Validation: Perform the "inflation test" before donning to check for micro-tears.
Eye Protection ANSI Z87.1 compliant chemical safety goggles.Causality: Prevents ocular exposure to airborne dust, mitigating H319 severe eye irritation.Validation: Ensure a tight seal against the face with no gaps.
Body Protection Flame-resistant, 100% cotton lab coat.Causality: Protects against static discharge and chemical splashes.Validation: Coat must be fully buttoned; cuffs must overlap glove wrists.
Respiratory N95/P100 particulate respirator (if outside hood).Causality: Filters out respirable diol particulates, preventing H335 respiratory tract irritation.Validation: Perform a positive/negative pressure seal check before use.

Operational Workflow & Handling Protocol

PPE_Workflow Step1 1. Hazard Assessment (H315, H319, H335) Step2 2. Engineering Controls (Fume Hood >80 FPM) Step1->Step2 Step3 3. Don PPE (Nitrile, Goggles, Coat) Step2->Step3 Step4 4. Safe Dispensing (Anti-static tools) Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Figure 1: Operational workflow for the safe handling of this compound.

Step-by-Step Handling Methodology

Phase 1: Pre-Operation and Engineering Controls

  • Ventilation Verification: Conduct all operations inside a certified chemical fume hood.

    • Self-Validation: Verify the fume hood monitor reads a face velocity between 80-120 feet per minute (FPM). If the flow alarm sounds, immediately seal the chemical container. Adequate airflow ensures aerosolized diol particulates are swept away from the operator's breathing zone[3].

  • Clear the Workspace: Remove all strong oxidizing agents from the hood. The alkene linkage in this compound is susceptible to exothermic oxidation if cross-contaminated.

Phase 2: Dispensing and Active Handling

  • Static Mitigation: Use only grounded, anti-static spatulas and weighing boats.

    • Causality: Powders with non-polar hydrocarbon regions (like the dimethylhexane backbone) can accumulate static charge. A static spark causes the powder to repel and scatter, contaminating the workspace and increasing inhalation risks.

  • Transfer Protocol: Use a closed-system transfer or carefully scoop the compound holding the source container as close to the weighing balance as possible to minimize the drop height.

  • Resealing: Tightly seal the source container immediately after dispensing.

    • Causality: The diol is hygroscopic; moisture ingress will degrade the reagent and alter its stoichiometric weight, ruining downstream catalytic or polymer synthesis reactions.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure[3].

Immediate Spill Containment
  • Evacuate and Assess: Step back from the spill and verify your respirator and goggles are secure.

  • Suppress Aerosolization: Do not sweep dry powder.

    • Causality: Sweeping generates respirable dust, exacerbating the H335 hazard. Instead, cover the spill with a damp absorbent pad or spray with a fine mist of water. Wetting the material increases its cohesive forces via hydrogen bonding, effectively eliminating aerosolization during cleanup.

  • Collection: Use non-sparking tools to scoop the damp material into a chemically compatible, sealable waste container (e.g., high-density polyethylene, HDPE)[3].

Waste Disposal and Environmental Compliance
  • Segregation: this compound waste must be strictly segregated from acids, bases, and oxidizers.

  • Labeling: Label the waste container clearly with: "Hazardous Waste: this compound (Solid, Irritant)."

  • Disposal Route: Route the sealed container through a certified hazardous waste disposal facility for high-temperature incineration. Do not flush down the sink; organic diols can disrupt aquatic ecosystems and municipal water treatment biological processes[3].

References

1.[3] "2,5-Dimethyl-3-hexyne-2,5-diol SDS, 142-30-3 Safety Data Sheets" - ECHEMI. 3 2.[2] "this compound - Apollo Scientific" - Apollo Scientific. 2 3.[1] "Development of Silicon Carbide-Supported Palladium Catalysts and Their Application as Semihydrogenation Catalysts for Alkynes under Batch- and Continuous-Flow Conditions" - MDPI. 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylhex-3-ene-2,5-diol
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylhex-3-ene-2,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.